2-(6-Methoxypyridin-2-yl)ethanamine CAS number 1951441-75-0
The following technical guide is structured to provide an exhaustive analysis of 2-(6-Methoxypyridin-2-yl)ethanamine (CAS 1951441-75-0). This document is designed for medicinal chemists and process scientists, focusing o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of 2-(6-Methoxypyridin-2-yl)ethanamine (CAS 1951441-75-0). This document is designed for medicinal chemists and process scientists, focusing on the compound's utility as a strategic building block, its synthetic accessibility, and its physicochemical behavior in drug design.
CAS Number: 1951441-75-0
Chemical Class: Pyridine-based Heterocyclic Primary Amine
Role: Pharmacophore Scaffold & Linker Module[1]
Executive Summary & Strategic Utility
In modern drug discovery, 2-(6-Methoxypyridin-2-yl)ethanamine represents a high-value "scaffold hopping" tool.[1] It serves as a bioisostere for the classic 2-phenylethanamine (phenethylamine) moiety.[1] The incorporation of the pyridine nitrogen and the 6-methoxy substituent introduces distinct electronic and physicochemical advantages:
Metabolic Blocking: The 6-methoxy group blocks the oxidation-prone para-position (relative to the ethylamine chain), significantly enhancing metabolic stability against CYP450-mediated clearance compared to unsubstituted pyridine or phenyl analogs.[1]
Basicity Modulation: The pyridine ring lowers the lipophilicity (LogP) relative to a benzene ring. The methoxy group, while electron-donating by resonance, exerts an inductive effect that, combined with the pyridine nitrogen, fine-tunes the pKa of the terminal amine, often improving oral bioavailability and blood-brain barrier (BBB) penetration.
Binding Interactions: The methoxy oxygen and pyridine nitrogen provide additional hydrogen bond acceptor (HBA) sites, allowing for unique binding vectors within protein active sites (e.g., Kinases, GPCRs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data summarizes the core properties of the free base. Note that the compound is frequently handled as a hydrochloride salt to prevent oxidative degradation and improve handling.[1]
The synthesis of CAS 1951441-75-0 is best approached via a Nitrile Reduction Strategy .[1] This pathway offers the highest atom economy and scalability compared to the Henry reaction (nitroaldol) or cross-coupling methods.
Retrosynthetic Analysis
The logical disconnection points to 2-(6-Methoxypyridin-2-yl)acetonitrile , which can be derived from the commercially available 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine .[1]
Caption: Retrosynthetic logic flow from the target amine back to commodity pyridine starting materials.
Detailed Experimental Protocol
Method: Two-Step Synthesis from 2-(Chloromethyl)-6-methoxypyridine.
Dissolve 2-(chloromethyl)-6-methoxypyridine in DMSO (5 mL/g).
CAUTION: Add Sodium Cyanide (NaCN) carefully. Maintain temperature < 40°C to prevent runaway exotherms.[1]
Stir the mixture at ambient temperature for 4-6 hours. Monitor by TLC/LC-MS for disappearance of the alkyl chloride.[1]
Workup: Quench with water (caution: residual cyanide). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[6]
Output: 2-(6-Methoxypyridin-2-yl)acetonitrile (Solid or Oil).
Step 2: Reduction (Formation of the Amine)
Reagents: Nitrile intermediate, Borane-Tetrahydrofuran Complex (BH₃[1]·THF) (3.0 eq), or H₂ (50 psi) with Raney Nickel.
Preferred Lab Protocol (Borane):
Dissolve the nitrile in anhydrous THF under Nitrogen atmosphere.
Cool to 0°C. Dropwise add BH₃·THF (1.0 M solution).
Reflux for 3 hours to ensure complete reduction of the C≡N triple bond.[1]
Quench: Cool to 0°C. Carefully add Methanol followed by 1M HCl to hydrolyze the borane-amine complex.
Reflux the acidic solution for 1 hour.
Isolation: Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM).[6]
Purification: Convert to HCl salt by adding 4M HCl in Dioxane, or purify free base via column chromatography (DCM/MeOH/NH₄OH).
Reactivity & Functionalization Map
For drug development professionals, understanding how this building block behaves in parallel synthesis is critical.
Caption: Primary reaction pathways for incorporating the ethanamine scaffold into larger drug molecules.
Key Reactivity Insights:
Selectivity: The primary aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the methoxy oxygen.[1] Protection of the pyridine nitrogen is rarely required during standard amine couplings.
Acid Sensitivity: While the methoxy group is generally stable, harsh acidic conditions (e.g., boiling HBr or BBr₃) will cleave the methyl ether, yielding the 6-hydroxypyridine (pyridone) tautomer. Avoid strong Lewis acids if the methoxy group must be retained.[1]
Salt Formation: The compound forms stable mono-salts (HCl, fumarate). Dihydrochloride formation is possible but the second proton (on pyridine N) is labile (pKa ~2.5).
Handling, Stability & Safety
Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to absorbing atmospheric CO₂ (carbamate formation) and should be used immediately or stored frozen.
Hazard: Like many aminopyridines, it may possess toxicological properties similar to nicotine or other CNS-active agents.[1] Handle with full PPE (gloves, goggles, fume hood).
Incompatibility: Strong oxidizing agents, acid chlorides (uncontrolled), and strong Lewis acids.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72211919, 2-(6-Methoxypyridin-2-yl)ethanamine. Retrieved from [Link]
Zhang, X., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.[1] PMC PubMed Central. Retrieved from [Link](Cited for bioisosteric relevance of the methoxypyridine scaffold).
2-(6-Methoxy-2-pyridyl)ethylamine chemical structure and properties
An In-depth Technical Guide to 2-(6-Methoxy-2-pyridyl)ethylamine Introduction: A Versatile Heterocyclic Building Block In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(6-Methoxy-2-pyridyl)ethylamine
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast arsenal of heterocyclic building blocks, pyridine derivatives hold a position of prominence due to their prevalence in both natural products and FDA-approved pharmaceuticals. 2-(6-Methoxy-2-pyridyl)ethylamine is a key exemplar of this class, embodying a unique convergence of structural motifs that render it an invaluable tool for researchers, scientists, and drug development professionals.
This molecule integrates a pyridine ring, a bioisostere of a phenyl group capable of hydrogen bonding, with a flexible ethylamine side chain, a common feature in many endogenous neurotransmitters and pharmacologically active agents. The methoxy group at the 6-position further refines its electronic and steric properties, offering a handle to modulate lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights into its utility in drug discovery pipelines.
Core Molecular Structure and Chemical Identity
A precise understanding of the molecular architecture is the foundation of its application. The structure consists of a pyridine ring substituted at the 2-position with an ethylamine group and at the 6-position with a methoxy group.
Caption: Chemical structure of 2-(6-Methoxy-2-pyridyl)ethylamine.
The physical and spectroscopic properties of a compound are critical for its handling, characterization, and quality control. While specific experimental data for this exact molecule is sparse, its properties can be reliably predicted based on its structural similarity to well-characterized analogues like 2-(2-pyridyl)ethylamine.[2]
Table 2: Physicochemical Properties
Property
Predicted/Typical Value
Rationale/Comments
Appearance
Colorless to pale yellow liquid/oil
Typical for substituted pyridines and amines.
Boiling Point
> 100 °C at 12 mmHg
Higher than the parent compound 2-(2-pyridyl)ethylamine (92-93 °C at 12 mmHg) due to increased molecular weight and polarity from the methoxy group.[2]
Density
~1.05 - 1.10 g/mL at 25 °C
Expected to be slightly higher than the parent compound (~1.021 g/mL) due to the heavier oxygen atom.[2]
Solubility
Soluble in methanol, ethanol, chloroform, DMSO. Limited solubility in water.
The ethylamine group provides some water solubility, but the substituted pyridine ring is largely hydrophobic.
pKa (Amine)
~8.5 - 9.5
Typical for a primary alkylamine.
| pKa (Pyridine N) | ~3.0 - 4.0 | The electron-donating methoxy group slightly increases the basicity compared to unsubstituted pyridine, but the ring nitrogen is still significantly less basic than the alkylamine. |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive map of the hydrogen atoms. Expected signals (in CDCl₃) include:
Aromatic Protons (3H): Three distinct signals in the δ 6.5-7.8 ppm range. A triplet for the H4 proton and two doublets for the H3 and H5 protons.
Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm.
Ethyl Chain Protons (4H): Two triplets, each integrating to 2H, around δ 2.8-3.2 ppm, corresponding to the two methylene (-CH₂-) groups.
Amine Protons (2H): A broad singlet, typically around δ 1.5-2.5 ppm, which can exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework:
Aromatic Carbons: Six signals in the δ 110-165 ppm range. The carbon bearing the methoxy group (C6) and the carbon bearing the ethylamine (C2) will be the most downfield.
Methoxy Carbon: A signal around δ 53-55 ppm.
Ethyl Chain Carbons: Two signals in the δ 35-45 ppm range.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
N-H Stretch: A broad band (or two sharp peaks for a primary amine) in the 3300-3500 cm⁻¹ region is characteristic of the amine group.[3]
C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.
C=N and C=C Stretch: Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.[4]
C-O Stretch: A strong C-O stretch from the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-N Stretch: The aliphatic C-N bond will show a medium absorption in the 1020-1220 cm⁻¹ range.[3]
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Molecular Ion (M⁺): The ESI-MS would show a prominent [M+H]⁺ peak at m/z 153.1.
Fragmentation: Under electron ionization (EI), the most characteristic fragmentation pathway for phenethylamine-like structures is the benzylic cleavage (α-cleavage to the ring), resulting in the loss of the •CH₂NH₂ radical. This would produce a highly stable fragment ion corresponding to the (6-methoxypyridin-2-yl)methyl cation at m/z 122. This is a key diagnostic peak.[5][6]
Synthesis and Purification Protocol
The synthesis of 2-(6-Methoxy-2-pyridyl)ethylamine is typically achieved via a multi-step sequence starting from commercially available pyridine derivatives. A robust and common strategy involves the reduction of a nitrile intermediate.
Caption: A representative synthetic workflow for 2-(6-Methoxy-2-pyridyl)ethylamine.
Experimental Protocol: Nitrile Reduction Route
This protocol describes the synthesis starting from 2-(chloromethyl)-6-methoxypyridine, which can be prepared from 2-methyl-6-methoxypyridine.
Step A: Synthesis of 2-(Cyanomethyl)-6-methoxypyridine (Nitrile Intermediate)
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-(chloromethyl)-6-methoxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution portion-wise. CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by silica gel column chromatography.
Step B: Reduction of Nitrile to Primary Amine
Reaction Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.
Nitrile Addition: Dissolve the 2-(cyanomethyl)-6-methoxypyridine (1.0 eq) from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
Monitoring: Monitor the disappearance of the starting material by TLC.
Quenching: Cool the reaction to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" produces a granular precipitate that is easy to filter.
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(6-Methoxy-2-pyridyl)ethylamine. The product can be further purified by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/dichloromethane to prevent tailing).
Applications in Drug Discovery and Development
The true value of 2-(6-Methoxy-2-pyridyl)ethylamine lies in its application as a versatile scaffold for generating libraries of bioactive compounds. The primary amine serves as a reactive handle for derivatization, while the substituted pyridine core acts as a pharmacophore.
The parent structure, 2-pyridylethylamine, is a known selective histamine H₁ receptor agonist.[7] This provides a rational starting point for designing novel antihistamines or other receptor modulators. By modifying the amine (e.g., through alkylation or acylation) and exploring substitutions on the pyridine ring, chemists can systematically tune the compound's pharmacological profile. The methoxy group at the 6-position is particularly important as it can influence receptor binding by acting as a hydrogen bond acceptor and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.
Derivatives of related pyridyl-alkylamines have shown a wide range of biological activities, including anticonvulsant, antihistaminic, and sympathetic blocking effects, highlighting the broad therapeutic potential of this chemical class.[8]
Caption: Derivatization of the core scaffold to generate a chemical library.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
Hazard Class: Based on similar primary amines, this compound should be treated as a skin, eye, and respiratory irritant.[2]
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Toxicity: While specific toxicity data is not available, amines of this class can be harmful if ingested, inhaled, or absorbed through the skin. Avoid exposure.
Conclusion
2-(6-Methoxy-2-pyridyl)ethylamine stands out as a high-value building block for chemical and pharmaceutical research. Its well-defined structure, predictable chemical reactivity, and inherent pharmacophoric features make it an ideal starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for scientists seeking to leverage the potential of this versatile molecule in their research and development endeavors.
References
The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine - Related Substances. CompTox Chemicals Dashboard. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine C2H7N. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of A. 2-(2-Dimethylaminoethylamino)-6-methoxy pyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methoxyethylamine. PubChem Compound Database. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for the preparation of 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Retrieved from [Link]
Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1485. MDPI. Retrieved from [Link]
Herstel, H., van Hell, G., Mulder, D., & Nauta, W. T. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). Arzneimittelforschung, 18(7), 827-9.
Bhowmick, R., et al. (n.d.). A novel pyrene-2-(pyridin-2-ylmethylsulfanyl)ethylamine based turn-on dual sensor for Al3+: experimental and computational studies. The Royal Society of Chemistry. Retrieved from [Link]
Anichem. (n.d.). 2-(4-Methoxy-pyridin-2-yl)-ethylamine. Retrieved from [Link]
Li, B., et al. (2016). Photoinduced Lactamization/Truce–Smiles Rearrangement Cascade Enables Access to Lactam-Fused β-Arylethylamines. Organic Letters, 18(6), 1290–1293. ACS Publications. Retrieved from [Link]
NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethylamine. PubChem Compound Database. Retrieved from [Link]
NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST Chemistry WebBook. Retrieved from [Link]
Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979.
SIELC Technologies. (2021). (2-Methoxy-1-pyridin-2-ylethyl)methylamine. Retrieved from [Link]
Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
Siddiqui, A. A., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Arzneimittelforschung, 53(2), 101-6.
Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]
Cho, Y., et al. (2020). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 22(18), 5982-5989.
Hilaris Publisher. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Heterocyclic Chemistry. Retrieved from [Link]
Bain, N. H. A. S., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry, 25(1), 1-12.
Morón, J. A., et al. (1998). New 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives: The effect of branching and elongation of the side chain on MAO inhibition. Journal of Enzyme Inhibition, 13(4), 237-251.
Li, B., et al. (2018). Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. Retrieved from [Link]
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mzCloud. (2015). Pyrilamine. Retrieved from [Link]
Difference between 2-(6-Methoxypyridin-2-yl)ethanamine and 1-(6-Methoxypyridin-2-yl)ethanamine
Executive Summary This technical guide analyzes the critical distinctions between two regioisomers: 2-(6-methoxypyridin-2-yl)ethanamine (Isomer A) and 1-(6-methoxypyridin-2-yl)ethanamine (Isomer B). While they share an i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the critical distinctions between two regioisomers: 2-(6-methoxypyridin-2-yl)ethanamine (Isomer A) and 1-(6-methoxypyridin-2-yl)ethanamine (Isomer B). While they share an identical molecular formula (
) and core pyridine scaffold, their pharmacological utility diverges significantly due to the position of the amine on the ethyl side chain.
Isomer A (2-position): Functions primarily as a flexible linker in Fragment-Based Drug Discovery (FBDD). It is achiral and exhibits higher basicity.
Isomer B (1-position): Acts as a chiral scaffold often utilized to induce stereoselective binding. It possesses a chiral center and lower basicity due to the proximity of the electron-deficient pyridine ring.
Part 1: Structural & Physicochemical Analysis[1]
The fundamental difference lies in the attachment point of the primary amine relative to the pyridine ring. This positional isomerism dictates their stereochemistry and electronic properties.
Structural Comparison
Feature
2-(6-Methoxypyridin-2-yl)ethanamine
1-(6-Methoxypyridin-2-yl)ethanamine
Structure
Amine Position
-carbon (Homobenzylic)
-carbon (Benzylic)
Chirality
Achiral (Superimposable on mirror image)
Chiral (Exists as () and () enantiomers)
Conformational Freedom
High (Rotatable ethylene bridge)
Restricted (Methyl group anchors conformation)
Electronic Class
Phenethylamine analog
Benzylamine analog
Basicity and pKa Implications
The basicity of the primary amine is influenced by the inductive effect of the pyridine ring.
1-Isomer (Alpha): The amine is directly attached to the benzylic carbon. The electron-withdrawing nature of the pyridine ring (despite the donating methoxy group) pulls electron density through the
-carbon, lowering the pKa of the conjugate acid (typically ~9.0–9.3).
2-Isomer (Beta): The additional methylene spacer insulates the amine from the pyridine's inductive pull. Consequently, this isomer is more basic (pKa ~9.6–9.8), behaving similarly to a standard aliphatic amine.
Part 2: Synthetic Pathways[2][3]
The synthesis of these isomers requires fundamentally different disconnections. The 2-isomer typically proceeds via chain extension (homologation), while the 1-isomer proceeds via functional group interconversion of a ketone.
Synthetic Logic Flow (Graphviz)
Caption: Divergent synthetic strategies. Route A utilizes nitrile reduction for the linear isomer; Route B employs reductive amination for the branched isomer.
Part 3: Experimental Protocols
The following protocols are standardized based on authoritative methodologies for pyridine-based amine synthesis.
Protocol A: Synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine
Mechanism: Nitrile Reduction.
Rationale: This route avoids the formation of secondary amines common in direct alkylation.
Step 1: Dissolve the ketone (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.
Step 2: Stir at room temperature for 1 hour to allow imine formation.
Step 3: Cool to 0°C and add Sodium Cyanoborohydride (1.5 eq) portion-wise.
Step 4: Allow the mixture to warm to room temperature and stir for 16 hours.
Step 5 (Quench): Acidify with 1N HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 10.
Step 6: Extract with Dichloromethane (DCM), dry over
, and concentrate.
Part 4: Medicinal Chemistry Implications[3][4]
Stereoelectronic Effects on Binding
The 1-Isomer (Branched): The methyl group at the
-position creates a chiral center. In drug design, this is often exploited to fit into hydrophobic pockets (e.g., GPCR binding sites). The methyl group restricts the rotation of the amine, potentially locking the molecule into a bioactive conformation (bioactive pre-organization).
The 2-Isomer (Linear): This isomer acts as a "spacer." It is used when the distance between the pyridine ring (often acting as a
-stacking element) and the amine (often a cation interaction point) needs to be extended without introducing steric clash from a branching methyl group.
Metabolic Stability
MAO Susceptibility: Primary amines on benzylic carbons (1-isomer) are often rapid substrates for Monoamine Oxidases (MAO), leading to oxidative deamination.
Blocking: The 2-isomer is generally more stable to direct oxidative deamination than the 1-isomer, although both can be metabolized. The 1-isomer is often modified (e.g., deuteration or methylation) to improve half-life.
References
PubChem. 1-(6-Methoxypyridin-2-yl)ethanamine Compound Summary. National Library of Medicine.
[Link]
National Institutes of Health (NIH). Potential Functional Role of Phenethylamine Derivatives. (Discussion on SAR of amine chain length).
[Link]
Exploratory
Technical Guide: Structural and Functional Divergence of Linear vs. Branched Methoxypyridine Ethanamine Isomers
Executive Summary In the development of histamine receptor ligands (H1/H3) and nicotinic acetylcholine receptor (nAChR) agonists, the methoxypyridine ethanamine scaffold serves as a critical pharmacophore. However, the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of histamine receptor ligands (H1/H3) and nicotinic acetylcholine receptor (nAChR) agonists, the methoxypyridine ethanamine scaffold serves as a critical pharmacophore. However, the choice between linear isomers (2-(methoxypyridin-yl)ethanamine) and branched isomers (typically
-methylated analogs like 1-(methoxypyridin-yl)propan-2-amine) dictates the drug's metabolic fate and receptor affinity.
This guide analyzes the trade-offs: Linear isomers generally offer superior steric fit for compact GPCR binding pockets but suffer from rapid oxidative deamination by Monoamine Oxidase (MAO). Branched isomers introduce steric hindrance that blocks MAO access, significantly extending half-life (
), though potentially incurring a binding penalty due to stereochemical clash.
Structural & Synthetic Architecture
The Isomeric Landscape
The position of the methoxy group (2-, 3-, or 4-position on the ring) and the alkyl chain architecture define the physicochemical profile.
Feature
Linear Isomer (e.g., 2-(6-methoxypyridin-2-yl)ethanamine)
The synthesis of these isomers requires divergent strategies. Linear chains are typically accessed via cyanide displacement and reduction. Branched chains require the creation of a chiral center, often via nitroaldol (Henry) condensation or reductive amination of ketones.
Figure 1: Divergent Synthetic Workflows
The following diagram illustrates the critical decision points in synthesizing linear vs. branched isomers.
Caption: Comparative synthetic routes. Path A yields linear amines via nitromethane; Path B yields branched amines via nitroethane, introducing a chiral center.
Physicochemical & Pharmacological Divergence
The "Alpha-Methyl" Effect on Metabolism
The most critical distinction is metabolic stability. Linear ethanamines are primary substrates for Monoamine Oxidase B (MAO-B) . The enzyme oxidizes the
-carbon to an imine, which hydrolyzes to an aldehyde and ammonia.
In branched isomers , the
-methyl group creates steric hindrance that prevents the flavin cofactor of MAO from accessing the amine proton. This is the "amphetamine principle" applied to pyridine ligands.
Figure 2: Metabolic Fate & MAO Interaction
Caption: Mechanism of MAO resistance. The alpha-methyl group in branched isomers prevents enzymatic oxidation, preserving pharmacological activity.
Receptor Binding Implications
While branching improves stability, it can reduce affinity.
Linear: High conformational flexibility allows the amine to adopt the specific rotamer required for ionic bonding with the receptor aspartate residue (e.g., Asp3.32 in amine GPCRs).
Branched: The methyl group restricts rotation. If the lowest-energy conformer matches the bioactive conformation, affinity increases (rigidification). If it clashes with the receptor wall, affinity drops 10-100 fold.
Analytical Resolution Strategies
Separating these isomers (and regioisomers of the pyridine ring) requires specialized chromatography due to their high polarity and basicity. Standard C18 columns often yield poor peak shape due to silanol interactions.
Recommended Protocol: Mixed-Mode Chromatography
Use a column combining reversed-phase (hydrophobic) and cation-exchange mechanisms (e.g., SIELC Primesep or Amaze HD).
Parameter
Condition
Rationale
Column
Mixed-Mode (C18 + SCX)
Retains polar amines via ion exchange; separates isomers via hydrophobic selectivity.
Mobile Phase
ACN / Water / 0.1% TFA
Acidic pH ensures amines are fully protonated for cation exchange.
Gradient
10% to 60% ACN
Elutes based on hydrophobicity (Branched elutes after Linear due to higher LogP).
Detection
UV @ 254nm
Exploits the strong absorbance of the pyridine ring.
Representative Experimental Protocols
Protocol A: Synthesis of Linear 2-(6-methoxypyridin-2-yl)ethanamine
Aldehyde Synthesis: Treat 6-methoxypicolinonitrile (from Protocol A) with DIBAL-H (-78°C) to generate 6-methoxypicolinaldehyde.
Condensation:
Combine aldehyde (1 eq) and nitroethane (5 eq).
Add catalytic ammonium acetate. Reflux 4h.
Isolate the
-methyl- -nitrostyrene derivative.
Reduction:
Hydrogenate using 10% Pd/C in MeOH/HCl (50 psi H2).
Note: This reduces both the alkene and the nitro group.
Purification: Acid-base extraction. The product is a racemic mixture.
Resolution: Use chiral HPLC or tartaric acid crystallization if pure enantiomer is required.
References
SIELC Technologies. "HPLC Method for Analysis of Pyridine and Aminopyridine Isomers." Helix Chromatography Applications. [Link]
Silverman, R. B., & Hoffman, S. J. "Effect of alpha-methylation on inactivation of monoamine oxidase."[1] Journal of the American Chemical Society / PubMed. [Link]
National Institutes of Health (NIH). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." PubMed Central. [Link]
Auburn University. "Principles of Drug Action: Amines and Basicity." Medicinal Chemistry Courseware. [Link]
2-(6-Methoxypyridin-2-yl)ethanamine molecular weight and formula
The following technical guide details the structural, physicochemical, and synthetic profile of 2-(6-Methoxypyridin-2-yl)ethanamine , a specialized heterocyclic building block used in medicinal chemistry. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, physicochemical, and synthetic profile of 2-(6-Methoxypyridin-2-yl)ethanamine , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
2-(6-Methoxypyridin-2-yl)ethanamine (CAS: 1951441-75-0 for HCl salt) is a bifunctional pharmacophore integrating a pyridine core, a basic primary amine tail, and a lipophilic methoxy substituent. It serves as a critical "linker-scaffold" in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring a mimic of the endogenous neurotransmitter histamine or specific interactions within the ATP-binding pockets of kinases.
Its structural uniqueness lies in the 6-methoxy substituent , which modulates the basicity of the pyridine nitrogen via electronic effects and blocks metabolic oxidation at the susceptible 6-position, a common liability in pyridine-based drugs.
Physicochemical Profile
The following data characterizes the molecule in its free base and hydrochloride salt forms.
Property
Value
Notes
IUPAC Name
2-(6-Methoxypyridin-2-yl)ethan-1-amine
Systematic nomenclature
Molecular Formula
C₈H₁₂N₂O
Free Base
Molecular Weight
152.19 g/mol
Free Base
Salt MW (HCl)
188.66 g/mol
Monohydrochloride
CAS Number
1951441-75-0
Refers to the HCl salt form
Appearance
Colorless oil (Free Base) / White solid (HCl)
Hygroscopic in salt form
LogP (Calc)
~0.8 – 1.1
Moderate lipophilicity
pKa (Amine)
~9.5
Typical primary aliphatic amine
pKa (Pyridine)
~3.5
Reduced basicity due to -OMe inductive effect
H-Bond Donors
1 (NH₂)
Primary amine
H-Bond Acceptors
3 (Pyridine N, Ether O, Amine N)
Multivalent interactions
Structural Analysis & Pharmacophore Logic
The molecule is tripartite, consisting of three distinct functional zones that dictate its reactivity and binding potential.
Electronic Modulation (The Methoxy Effect)
The methoxy group at position 6 is not merely a lipophilic handle; it exerts a push-pull electronic effect :
Inductive Withdrawal (-I): The oxygen atom withdraws electron density through the sigma bond, slightly lowering the pKa of the pyridine nitrogen compared to 2-ethylpyridine.
Resonance Donation (+R): The lone pairs on the oxygen can donate into the ring, increasing electron density at positions 3 and 5, making the ring more susceptible to electrophilic aromatic substitution if further functionalized.
The Ethanamine Linker
The two-carbon ethyl chain provides rotational freedom (rotatable bonds = 2), allowing the terminal primary amine to adopt various conformations relative to the pyridine ring. This flexibility is crucial when the molecule is used as a "warhead" to reach deep into protein binding pockets, such as the aspartic acid residue in GPCRs.
Figure 1: Pharmacophore dissection of 2-(6-Methoxypyridin-2-yl)ethanamine.
Synthetic Pathways[1][9]
While several routes exist, the Henry Reaction (Nitroaldol Condensation) followed by reduction is the most robust pathway for generating high-purity 2-aminoethyl heterocycles. This route avoids the use of unstable cyanide intermediates often found in substitution pathways.
Mechanism: Base-catalyzed deprotonation of nitromethane attacks the aldehyde carbonyl, followed by dehydration to form the conjugated nitroalkene.
Step 2: Reduction
The nitroalkene is reduced to the saturated primary amine.
Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Hydrogenation with Raney Nickel.
Conditions: 0°C to RT (LiAlH₄) or 50 psi H₂ (Raney Ni).
Purification: Acid-base extraction. The amine is extracted into organic solvent at pH > 12.
Figure 2: Synthetic workflow via the Henry Reaction.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged structure" in FBDD. The pyridine nitrogen accepts a hydrogen bond, while the primary amine donates hydrogen bonds or forms ionic interactions (salt bridges) with aspartate or glutamate residues in active sites.
Target Class: Kinases (ATP hinge binders), GPCRs (biogenic amine receptors).
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the ethylamine chain serves as a rigid-yet-flexible attachment point. The amine can be acylated to attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the methoxypyridine moiety binds to the target protein or serves as a solvent-exposed cap.
Bioisosterism
The 2-(6-methoxypyridin-2-yl)ethanamine scaffold is often used as a bioisostere for 2-methoxyphenethylamine . The introduction of the pyridine nitrogen increases water solubility (lower LogP) and introduces a specific H-bond acceptor vector that the phenyl ring lacks.
Handling and Stability
Storage: The free base is prone to oxidation and carbamate formation (reacting with atmospheric CO₂). It must be stored under inert gas (Argon/Nitrogen) at -20°C. The Hydrochloride salt is stable at room temperature but is hygroscopic; store in a desiccator.
Safety: Like all primary amines and pyridine derivatives, it is an irritant to eyes, skin, and the respiratory tract. Use standard PPE (gloves, goggles, fume hood).
Solubility:
Free Base: Soluble in DCM, MeOH, DMSO, EtOAc.
HCl Salt: Highly soluble in Water, DMSO, MeOH. Insoluble in Ether/Hexane.
References
ChemicalBook. (2023). 2-(6-methoxypyridin-2-yl)ethanamine hydrochloride Product Properties. Retrieved from
PubChem. (2023). Compound Summary: 2-(6-Methylpyridin-2-yl)ethanamine (Analog Reference). National Library of Medicine. Retrieved from
PrepChem. (2023). Synthesis of Pyridine Derivatives via Nucleophilic Substitution. Retrieved from
Bide Pharmatech. (2023). Certificate of Analysis: 2-(6-methoxypyridin-2-yl)ethanamine.[1] Retrieved from
[1] Executive Summary 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1951441-75-0) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical phar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1951441-75-0) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical pharmacophore in the development of Retinoid-related Orphan Receptor gamma-t (RORγt) inhibitors , a class of therapeutics targeting autoimmune pathologies such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1]
Functionally, the molecule provides a 2,6-disubstituted pyridine scaffold.[1] The 6-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the pyridine ring, while the 2-aminoethyl tail offers a flexible linker for coupling to core scaffolds, facilitating precise orientation within protein binding pockets.[1]
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the preferred state for storage and handling due to enhanced stability compared to the hygroscopic free base.
White to off-white crystalline solid (Salt); Yellow oil (Free Base)
Solubility
High in Water, Methanol, DMSO; Low in Hexane, Toluene
Acidity (pKa)
~9.5 (Amine), ~2.5 (Pyridine nitrogen)
Hygroscopicity
Moderate (Store under desiccant)
Synthetic Methodology
The industrial and laboratory-scale synthesis of this compound primarily relies on the reduction of 2-(6-methoxypyridin-2-yl)acetonitrile .[1] This route is preferred over direct alkylation due to higher regioselectivity and cleaner impurity profiles.[1]
Reaction Pathway Diagram[1]
Figure 1: Step-wise synthetic pathway from halogenated precursor to the final hydrochloride salt.
Rationale: The nitrile group is reduced to a primary amine.[1] Metal hydride reduction (e.g., Borane-THF) or catalytic hydrogenation is used to avoid affecting the methoxy-pyridine ring.[1]
Protocol:
Dissolve 2-(6-methoxypyridin-2-yl)acetonitrile in anhydrous THF.
This compound is a "privileged structure" in medicinal chemistry, particularly for immunology and oncology targets.[1]
RORγt Inhibition (Autoimmune Disease)
The primary application of this scaffold is in the synthesis of RORγt inverse agonists.[1] RORγt is a nuclear receptor transcription factor that drives the differentiation of Th17 cells, which are implicated in psoriasis and Crohn's disease.[1]
Mechanistic Role: The 2-(6-methoxypyridin-2-yl)ethanamine moiety often serves as the "left-hand" side of the inhibitor.[1] The pyridine nitrogen and methoxy oxygen can form water-mediated hydrogen bonds within the ligand-binding domain (LBD) of RORγt, while the ethyl chain allows the core scaffold to sit deep within the hydrophobic pocket [1].[1]
Structural Logic Diagram[1]
Figure 2: Pharmacophore decomposition showing the functional role of each structural element.
Handling, Stability, and Safety
Storage and Stability[1]
Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[1]
Temperature: Long-term storage at 2-8°C is recommended to prevent degradation.[1]
Light Sensitivity: Pyridine derivatives can be photosensitive; store in amber vials or foil-wrapped containers.[1]
Synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine from 2-bromo-6-methoxypyridine
The following Application Note and Protocol is designed for research and development professionals requiring a robust, high-purity synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine . Target Molecule: 2-(6-Methoxypyridin-2...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research and development professionals requiring a robust, high-purity synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine .
Target Molecule: 2-(6-Methoxypyridin-2-yl)ethanamine
CAS (Target): N/A (Intermediate status)
Starting Material: 2-Bromo-6-methoxypyridine (CAS: 40473-07-2)
Methodology: Palladium-Catalyzed Heck Alkenylation followed by Global Reduction.
Executive Summary
The synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine is a critical transformation for medicinal chemists developing ligands for CNS targets or pyridine-based heterocycles. While direct alkylation of pyridine rings is challenging due to low nucleophilicity and regioselectivity issues, transition-metal catalysis offers a precise solution.
This guide details a two-step "Heck-Reduction" protocol . This route is selected over nucleophilic substitution (SNAr) or lithiation strategies because it avoids cryogenic conditions, minimizes byproduct formation (such as bis-alkylation), and utilizes the commercially ubiquitous 2-bromo-6-methoxypyridine.
Core Advantages of this Protocol:
Atom Economy: The Heck reaction incorporates the two-carbon linker directly from acrylonitrile.
Scalability: Avoids the use of pyrophoric organolithiums (e.g., n-BuLi) required for alternative formylation/Henry reaction routes.
Purification: Intermediates are crystalline or easily separable by standard chromatography.
Retrosynthetic Analysis & Pathway
The strategic disconnection relies on the C2–C3 bond formation of the ethyl chain. We utilize the Heck reaction to install the carbon skeleton as an unsaturated nitrile, followed by a "one-pot" reduction of both the alkene and the nitrile functionality.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the installation of the C2-linker via Pd-catalysis.
Detailed Experimental Protocols
Step 1: Synthesis of (E)-3-(6-Methoxypyridin-2-yl)acrylonitrile
This step utilizes the Mizoroki-Heck reaction. The electron-donating methoxy group at the 6-position makes the pyridine ring sufficiently electron-rich to facilitate oxidative addition, while the nitrogen atom directs the palladium, ensuring high regioselectivity.
Reagents & Materials:
2-Bromo-6-methoxypyridine (1.0 equiv)
Acrylonitrile (1.5 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)
Triethylamine (TEA) (2.5 equiv)
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Procedure:
Setup: In a dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methoxypyridine (10 mmol, 1.88 g) in anhydrous DMF (50 mL).
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
Reaction: Seal the vessel (or maintain inert atmosphere) and heat to 100°C for 12–16 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent spot (the conjugated nitrile, Rf ~0.4) should appear.
Work-up: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
Washing: Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% as a pale yellow solid.
Step 2: Reduction to 2-(6-Methoxypyridin-2-yl)ethanamine
The reduction must saturate the alkene and reduce the nitrile to the primary amine. Raney-Nickel is the preferred catalyst for this dual reduction due to its high activity toward nitriles and low cost.
Preparation: Wash the Raney-Nickel slurry (approx. 100 wt% relative to substrate) three times with absolute ethanol to remove water. Caution: Raney-Nickel is pyrophoric when dry. Keep wet at all times.
Dissolution: Dissolve the acrylonitrile intermediate (5 mmol) in Methanol (30 mL). Add this solution to the reaction vessel containing the washed Raney-Nickel.
Additive: Add 2.0 mL of Ammonium Hydroxide.
Mechanism:[1][2][3] NH₄OH suppresses the formation of secondary amines (dimers) by keeping the equilibrium shifted toward the primary imine intermediate.
Hydrogenation: Purge the vessel with N₂ followed by H₂. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient; 40 psi in a Parr shaker is optimal for speed) at room temperature for 6–12 hours.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard); rinse immediately with water.
Isolation: Concentrate the filtrate under reduced pressure.
Purification: The crude oil is often sufficiently pure. If necessary, purify via Kugelrohr distillation or converting to the Hydrochloride salt (HCl/Dioxane) for recrystallization.
Quantitative Data Summary
Parameter
Step 1: Heck Coupling
Step 2: Reduction
Limiting Reagent
2-Bromo-6-methoxypyridine
Nitrile Intermediate
Catalyst
Pd(OAc)₂ / P(o-tol)₃
Raney-Nickel
Solvent
DMF (Anhydrous)
MeOH / NH₄OH
Temp / Time
100°C / 12-16 h
RT / 6-12 h
Typical Yield
75 - 85%
80 - 90%
Key Byproduct
Pd-black (precipitate)
Secondary amine (<5% with NH₄OH)
Quality Control & Validation
To ensure the protocol was successful, verify the product using the following spectroscopic markers.
δ 1.5 - 2.0 ppm: Broad singlet (NH₂, exchangeable with D₂O).
Validation Check: The disappearance of the alkene doublets (from the acrylonitrile intermediate) at δ 6.0–7.5 ppm (large coupling constant ~16 Hz) confirms full reduction.
2-Bromo-6-methoxypyridine: Irritant. Avoid contact with skin and eyes.
Acrylonitrile:High Toxicity and Carcinogen. Use only in a well-ventilated fume hood.
Raney-Nickel:Pyrophoric . Ignites in air if dry. Always handle as a slurry under solvent or water. Dispose of in a dedicated container containing water.
Palladium Residues: Heavy metal waste. Dispose of according to environmental regulations.
Context: Establishes the viability of electron-deficient heterocycles in Heck coupling.
Reduction of Nitriles to Primary Amines:
Title: "Preparation of Primary Amines by the Reduction of Nitriles"
Source:Vogel's Textbook of Practical Organic Chemistry
Context: Standard protocols for Raney-Ni hydrogenation preventing secondary amine form
Strategic Utilization of 2-(6-Methoxypyridin-2-yl)ethanamine in Fragment-Based Drug Discovery
Executive Summary This guide details the application of 2-(6-Methoxypyridin-2-yl)ethanamine (CAS: 1951441-75-0) as a high-value building block in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic amine fragments, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 2-(6-Methoxypyridin-2-yl)ethanamine (CAS: 1951441-75-0) as a high-value building block in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic amine fragments, this scaffold offers a unique combination of metabolic stability (via the 6-methoxy "blocking" group) and specific physicochemical tuning (reduced basicity of the pyridine nitrogen). This document provides rationale for its selection, detailed synthetic protocols for library expansion, and structural insights for lead optimization.
Scientific Rationale: The "Privileged" Scaffold
In medicinal chemistry, the transition from "Fragment Hit" to "Lead" often fails due to poor physicochemical properties or metabolic liability. 2-(6-Methoxypyridin-2-yl)ethanamine addresses these challenges through three specific mechanisms:
A. Metabolic Blocking (The "Methoxy Effect")
Unsubstituted pyridine rings are frequently prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the electron-deficient 2- and 6-positions.[1]
Mechanism: The introduction of a methoxy group at the 6-position sterically and electronically blocks this "soft spot," significantly extending the metabolic half-life (
) of the resulting lead compounds compared to their 6-H or 6-Methyl analogs [1].[1]
B. pKa Modulation
The basicity of the pyridine nitrogen is a critical parameter for membrane permeability and hERG toxicity.
Data: The pKa of the conjugate acid of unsubstituted pyridine is ~5.2. The 2-methoxy substituent, through inductive electron withdrawal (despite resonance donation), lowers the ring nitrogen pKa to approximately 3.0–3.5 [2].
Impact: This ensures the ring remains largely unprotonated at physiological pH (7.4), improving passive permeability and reducing non-specific binding to negatively charged serum proteins.
C. Linker Geometry
The ethylamine linker provides a 2-carbon spacer (approx.[1] 3.5 Å).[2] This allows the primary amine to engage aspartate/glutamate residues deep within a binding pocket (e.g., kinase hinge or GPCR allosteric site) while positioning the hydrophobic methoxypyridine ring in a solvent-exposed or hydrophobic sub-pocket, minimizing steric clash.
Physicochemical Profile
The following data validates the fragment's compliance with the "Rule of Three" for FBDD.
Understanding the binding mode is prerequisite to rational design. The diagram below illustrates the hypothetical interaction map of this fragment within a target pocket.
Figure 1: Interaction map highlighting the dual role of the amine as an anchor and the methoxy-pyridine as a hydrophobic/H-bond acceptor motif.[1]
Context: Cites the pKa of 2-methoxypyridinium (3.06) vs pyridinium (5.23), highlighting the reduced basicity useful for tuning physicochemical properties.
Application Note: Chemoselective N-Alkylation of 2-(6-Methoxypyridin-2-yl)ethanamine
Abstract & Strategic Overview The functionalization of 2-(6-Methoxypyridin-2-yl)ethanamine (Structure 1 ) is a critical transformation in the synthesis of GPCR ligands, kinase inhibitors, and histamine analogs. The molec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The functionalization of 2-(6-Methoxypyridin-2-yl)ethanamine (Structure 1 ) is a critical transformation in the synthesis of GPCR ligands, kinase inhibitors, and histamine analogs. The molecule features two nitrogen centers: a highly nucleophilic primary aliphatic amine and a sterically hindered, electron-rich (yet weakly basic) pyridine nitrogen.
Successful alkylation requires navigating three primary challenges:
Chemoselectivity: Targeting the primary amine over the pyridine nitrogen.
Polyalkylation Control: Preventing the formation of tertiary amines or quaternary ammonium salts when a secondary amine is the desired target.
Electronic Effects: The 6-methoxy substituent exerts an inductive electron-withdrawing effect (
) and a mesomeric electron-donating effect (+M) on the pyridine ring, significantly altering the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
This guide provides three validated protocols, ranked by selectivity and operational simplicity, to achieve high-yield
-alkylation.
Chemical Analysis & Reagent Selection
Reactivity Profile
Primary Amine (
):. Highly nucleophilic.[1] The primary target for alkylation.
Pyridine Nitrogen (
): (estimated for 2-methoxypyridine). The methoxy group at the 6-position reduces the basicity of the ring nitrogen compared to pyridine ( 5.2) due to steric hindrance and inductive withdrawal, despite the resonance donation.
Implication: Under neutral or basic conditions, the primary amine is
times more basic than the pyridine nitrogen, ensuring high chemoselectivity.
Simple methyl/ethyl groups; when aldehydes are unstable.
C. Acylation-Reduction
Acid Chlorides +
Perfect (100:0)
Moderate (2 steps)
When strict mono-alkylation is mandatory and functional groups tolerate reduction.
Method A: Reductive Amination (The Gold Standard)
Mechanism: Formation of an imine/iminium intermediate followed by in situ selective reduction.[2]
Why STAB? Sodium Triacetoxyborohydride (STAB) is preferred over
(toxic) and (too strong, reduces aldehydes). STAB is mild and tolerates the pyridine functionality without reducing the heterocyclic ring.
Preparation: In a flame-dried round-bottom flask under
, dissolve the amine (1.0 equiv) in anhydrous DCE ( concentration).
Imine Formation: Add the aldehyde (1.05 equiv). If the aldehyde is sterically hindered, add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: Monitor by TLC/LCMS to confirm disappearance of the aldehyde and formation of the imine (often visible as a new spot).
Reduction: Cool the mixture to
. Add STAB (1.4 equiv) portion-wise over 10 minutes.
Note: Gas evolution (
) may occur; ensure venting.
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
Workup: Quench with saturated aqueous
. Extract with DCM (). Wash combined organics with brine, dry over , and concentrate.[3]
Method B: Direct Alkylation (Nucleophilic Substitution)
Mechanism:
displacement of a halide.
Risk: The product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation.
Control Strategy: Use a "Sacrificial Base" and controlled stoichiometry.
Electrophile: Alkyl Bromide/Iodide (0.8–0.9 equiv) – Sub-stoichiometric amount is key.
Base: DIPEA (Hunig’s Base) or
(2.0 equiv)
Solvent: Acetonitrile (ACN) or DMF.
Protocol
Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in ACN. Cool to
.
Addition: Dissolve the alkyl halide (0.8 equiv) in ACN and add it dropwise via syringe pump over 1 hour.
Why? Keeping the concentration of alkyl halide low relative to the amine favors mono-alkylation.
Reaction: Stir at
to RT. Monitor closely by LCMS. Stop the reaction as soon as the dialkylated impurity reaches >5%.
Workup: Dilute with water, extract with EtOAc.
Purification: This method requires careful chromatography to separate the unreacted primary amine from the secondary amine product.
Method C: Acylation-Reduction (Two-Step, High Fidelity)
Mechanism: Formation of a stable amide followed by reduction to the amine.
Best For: When absolute mono-alkylation is required and the target alkyl group corresponds to an available acid chloride.
Protocol Summary
Acylation: React amine with Acid Chloride (
) + in DCM Yields Amide.
Reduction: Treat Amide with
(2-3 equiv) in refluxing THF.
Quench: Fieser workup (
, , ).
Result: Pure mono-alkylated secondary amine.
Visualization: Reaction Pathways & Selectivity
Caption: Comparative pathways for alkylation. Method A (Blue) offers the highest selectivity for the target secondary amine by proceeding through a discrete imine intermediate.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (Method A)
Steric hindrance or wet solvent.
Add Molecular Sieves to sequester water; increase AcOH to 2.0 equiv; heat imine formation step to before reduction.
Over-alkylation (Method B)
High local concentration of R-X.
Increase dilution (); use syringe pump addition; switch to Method A.
Pyridine N-Alkylation
Use of super-electrophiles (e.g., MeOTf).
Avoid triflates/mesylates. Stick to bromides/iodides. The 6-OMe group protects the N, but strong alkylating agents can still attack it.
Chelation/Stalled Reaction
Amine-Pyridine motif chelating Boron.
Ensure aqueous quench is vigorous (use Rochelle's salt if emulsion forms) to break Boron-Amine complexes.
Safety & Handling
2-(6-Methoxypyridin-2-yl)ethanamine: Treat as a standard organic base. Irritant.
STAB: Releases hydrogen gas upon reaction with acid/protic solvents. Ensure proper ventilation.
Alkyl Halides: Potentially genotoxic alkylating agents. Handle in a fume hood.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link
Spivey, A. C., & Arseniyadis, S. "Pyridine Derivatives." Science of Synthesis, Georg Thieme Verlag, 2005. (Context on 2-alkoxypyridine reactivity).
Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, vol. 96, no. 8, 1996, pp. 3147-3176. (Context on methoxypyridine physicochemical properties). Link
Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(6-Methoxypyridin-2-yl)ethanamine Free Base
Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges associated with 2-(6-methoxypyridin-2-yl)ethanamine in its free base form. Our approach is built on foundational physicochemical principles to empower users to make informed decisions for their specific experimental needs.
Section 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental properties of 2-(6-methoxypyridin-2-yl)ethanamine that govern its solubility.
Q1: What are the key structural features of 2-(6-methoxypyridin-2-yl)ethanamine that influence its solubility?
A1: The solubility behavior of this compound is primarily dictated by a balance of three key features:
Primary Aliphatic Amine (-CH₂-NH₂): This is the most critical group. It is basic and readily accepts a proton (protonation). In its neutral (free base) state, it contributes less to water solubility. When protonated (e.g., in an acidic environment), it forms a positively charged ammonium salt (-CH₂-NH₃⁺), which dramatically increases its polarity and affinity for water.[1][2]
6-Methoxypyridine Ring: This aromatic heterocyclic system is moderately polar. The nitrogen atom in the pyridine ring is weakly basic, and the methoxy group (-OCH₃) can act as a hydrogen bond acceptor. However, the ring structure itself is relatively hydrophobic and contributes to the compound's low solubility in water.
Ethyl Linker (-CH₂-CH₂-): This is a flexible, nonpolar hydrocarbon chain that connects the amine and the pyridine ring, adding to the overall hydrophobic character of the molecule.
The free base form is, therefore, a molecule with limited ability to form strong hydrogen bonds with water relative to its potential salt forms, leading to poor aqueous solubility at neutral pH.
Q2: Why is the free base form expected to be poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A2: The poor solubility in neutral media is a direct consequence of the amine's basicity. The pKa of a primary ethylamine group is typically in the range of 9-10. At a neutral pH of 7.4, which is significantly below the pKa, the majority of the amine groups will be protonated. However, the intrinsic solubility of the neutral free base form is very low. While some protonation occurs at pH 7.4, it may not be sufficient to fully dissolve the compound, especially at higher concentrations. The equilibrium between the solid free base and the dissolved protonated form dictates the final concentration. For complete dissolution, it is often necessary to adjust the pH to be at least 2 units below the pKa of the amine.[3]
Section 2: Initial Troubleshooting - The First Line of Attack
This section provides the most direct and common method for solubilizing basic compounds.
Q3: I am struggling to dissolve the 2-(6-methoxypyridin-2-yl)ethanamine free base in my aqueous buffer for a biological assay. What is the simplest and most immediate solution?
A3: The most straightforward approach is pH adjustment . By lowering the pH of your solvent, you can convert the insoluble free base into a highly soluble salt in situ.[4][5][] This is the recommended first step for any application that can tolerate a lower pH.
Causality: The addition of an acid (like HCl) provides protons (H⁺) that are readily accepted by the basic nitrogen atom of the ethylamine group. This protonation converts the neutral, less polar molecule into a charged, polar ammonium salt. This salt can then form strong ion-dipole interactions with water molecules, leading to a significant increase in solubility.[2]
Caption: Workflow for solubility enhancement via pH adjustment.
Protocol 1: Solubility Enhancement by pH Adjustment
Preparation: Weigh the desired amount of the free base and place it in a suitable container. Add a portion (e.g., 80%) of your target volume of aqueous buffer (e.g., water, saline).
Dispersion: Stir or vortex the mixture to create a suspension. The compound will likely not dissolve at this stage.
Acidification: Prepare a dilute stock solution of an acid, such as 1 M or 0.1 M Hydrochloric Acid (HCl). Add the acid solution dropwise to the suspension while stirring continuously.
Observation: Continue adding acid until the suspension clarifies and a clear solution is obtained.
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and concentration.
(Optional) pH Measurement: If the final pH is critical for your experiment, you can measure it and adjust as needed. Be aware that raising the pH significantly may cause the compound to precipitate.
Section 3: Systematic Approaches for Formulation Development
For applications requiring stable solutions, solid forms, or specific solvent systems, a more systematic approach is necessary.
Q4: While pH adjustment works for immediate use, I need a stable, solid form that is reliably water-soluble for easier handling and weighing. What is the standard industry practice?
A4: The definitive solution is salt formation .[7][8] Creating a stable, crystalline salt of the amine, such as a hydrochloride (HCl) salt, is a robust method to improve not only solubility and dissolution rate but also handling properties and stability.[9][10] The HCl salt of 2-(6-methoxypyridin-2-yl)ethanamine is commercially available, indicating it is a stable and viable form.[11][12]
Protocol 2: General Procedure for Hydrochloride (HCl) Salt Formation
This protocol should be performed by a qualified chemist in a laboratory setting.
Dissolution of Free Base: Dissolve the free base in a suitable anhydrous organic solvent in which the free base is soluble, but the HCl salt is not (e.g., diethyl ether, ethyl acetate, or a mixture like DCM/ether).
Preparation of HCl Solution: Prepare a solution of HCl in a compatible solvent. Commercially available solutions like 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane are commonly used.
Stoichiometric Addition: While stirring the free base solution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the HCl solution.
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. The process can be aided by cooling the mixture in an ice bath.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing and Drying: Wash the solid with a small amount of the cold, anhydrous organic solvent used in step 1 to remove any unreacted starting material. Dry the resulting salt under a vacuum to remove residual solvent. The white, crystalline HCl salt should be readily soluble in water.
Q5: My experiment cannot tolerate low pH, and I need to dissolve the free base in a mixed aqueous/organic system. What are my options?
A5: In this scenario, co-solvency is the preferred technique. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[13][14][15]
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the energy required to create a cavity in the solvent for the solute molecule, effectively making the water a "less polar" environment that is more accommodating to the hydrophobic regions of your compound.[]
Table 1: Common Co-solvents for Pre-clinical Formulations
Co-solvent
Typical Concentration Range (%)
Key Characteristics
Ethanol
5 - 40
Volatile, commonly used, can have biological effects.
Propylene Glycol (PG)
10 - 60
Viscous, good solubilizer, generally low toxicity.
Polyethylene Glycol 400 (PEG 400)
10 - 70
Low volatility, excellent solubilizer for many compounds.[16]
Dimethyl Sulfoxide (DMSO)
1 - 20
Very strong solubilizer, but can have significant biological and toxicological implications.[4]
Protocol 3: Screening for an Effective Co-solvent System
Preparation: Prepare stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400) in your desired aqueous buffer at different percentages (e.g., 10%, 20%, 40% v/v).
Solubility Test: To a known amount of the free base in separate vials, add a fixed volume of each co-solvent mixture.
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to ensure equilibrium is reached.
Analysis: After equilibration, centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Selection: The co-solvent system that provides the desired concentration with the lowest percentage of organic solvent is typically chosen for the application.
Q6: I need to prepare a purely aqueous formulation at a relatively high concentration, but without the significant pH drop from forming a simple salt. Is there a more advanced method?
A6: Yes, the use of cyclodextrins to form inclusion complexes is an excellent advanced strategy.[17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18]
Causality: The hydrophobic pyridine ring of your molecule can be encapsulated within the non-polar cavity of the cyclodextrin, in a "host-guest" interaction.[19][20] The resulting complex has a hydrophilic exterior due to the cyclodextrin's surface, which allows the entire assembly to dissolve readily in water, significantly increasing the apparent solubility of the compound.[21][22]
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Table 2: Comparison of Common Cyclodextrins
Cyclodextrin Type
Glucose Units
Cavity Diameter (Å)
Common Use
α-Cyclodextrin
6
4.7 - 5.3
For small aromatic molecules.
β-Cyclodextrin
7
6.0 - 6.5
Most common; fits many drug molecules like benzene or pyridine rings. Low aqueous solubility itself.
γ-Cyclodextrin
8
7.5 - 8.3
For larger molecules.
Hydroxypropyl-β-CD (HP-β-CD)
7 (modified)
6.0 - 6.5
High aqueous solubility, low toxicity. The preferred choice for parenteral formulations.
Protocol 4: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. Concentrations can range from 10% to 40% (w/v).
Add Free Base: Add the 2-(6-methoxypyridin-2-yl)ethanamine free base to the HP-β-CD solution.
Complexation: Stir or sonicate the mixture at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex.
Clarification: If any un-complexed material remains, filter the solution through a 0.22 µm filter to obtain a clear, particle-free solution of the complex. The resulting solution can be used directly or lyophilized to create a soluble powder.
Section 4: Summary and Decision-Making Guide
The choice of method depends entirely on the constraints of your experiment.
Caption: Decision tree for selecting a solubility enhancement method.
References
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link][18][21]
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link][19]
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future.
Patel, A. (2022). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][20]
Jain, A.S., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link][13]
Alam, S., et al. (2014). Review on Enhancement of Solubilization Process. Science Alert. [Link][4]
Kumar, L., & Verma, S. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link][5]
Maheshwari, R.K., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
S. Beg, et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. IntechOpen. [Link][14]
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link][15]
Harris, K. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link][7]
International Journal of Pharmaceutical Sciences and Research. (2020). A Concise Review on Methods of Solubility Enhancement. [Link][23]
Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link][9]
Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs. [Link]
Wetzler, M., & Wimmer, E. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology. [Link][10]
International Journal of Pharmaceutical Sciences and Research. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][17]
ResearchGate. (n.d.).
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link][3]
Purification methods for 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride
Ticket System: Open | Agent: Senior Application Scientist | Status: Active[1][2] Introduction: The Molecule & The Challenge Welcome to the technical support hub for 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS:...
Welcome to the technical support hub for 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1951441-75-0).[1][2]
This molecule presents a classic "dual-personality" challenge in purification:
The Polar Chain: The ethylamine tail creates high water solubility and polarity, making extraction from aqueous media difficult.
The Labile Core: The 2-methoxypyridine moiety is electronically unique. While generally stable, the methoxy group is susceptible to acid-catalyzed hydrolysis (demethylation) under forcing conditions, converting your target into a 6-hydroxypyridine (pyridone) impurity.[1][2]
This guide is structured as a series of Support Tickets addressing the most common failure modes reported by researchers working with this scaffold.
Ticket #001: "My Product Oils Out During Recrystallization"
Status: High Priority
Diagnosis:
You are likely experiencing "oiling out" (liquid-liquid phase separation) rather than nucleation.[1][2] This occurs when the compound's affinity for the solvent is too high at the boiling point, or the lattice energy is insufficient to overcome solvation forces during rapid cooling.[2]
The Solution: Anti-Solvent Displacement Protocol
For hydrochloride salts of pyridine-ethanamines, single-solvent recrystallization rarely works well due to high solubility in alcohols and low solubility in non-polar solvents.[1][2] You need a binary system .
Requires vigorous stirring; Hexane is immiscible with wet EtOH.
Step-by-Step Protocol
Dissolution: Dissolve the crude HCl salt in the minimum amount of warm Primary Solvent (e.g., MeOH at 40°C).[2] Do not boil (see Ticket #002).
Filtration: If insoluble particulates exist, filter hot through a glass frit.
The Cloud Point: While stirring rapidly, add the Anti-Solvent (e.g., Et₂O) dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
The Re-Dissolve: Add 1-2 drops of the Primary Solvent to just clear the solution again.
Nucleation: Remove from heat. Cap the flask. Let it cool to room temperature undisturbed.
Pro-Tip: If oil droplets form, scratch the glass surface with a spatula or add a seed crystal.[2]
Deep Cooling: Once room temp is reached, place in a -20°C freezer for 12 hours.
Troubleshooting Workflow (Decision Tree)
Figure 1: Decision logic for handling oiling-out events during amine salt crystallization.
Ticket #002: "I See a New Impurity After Acid Treatment"
Status: Critical
Diagnosis:
You have likely hydrolyzed the methoxy group. While 2-methoxypyridines are more stable than their acyclic imidate counterparts, they are not inert .[1][2] Refluxing in concentrated HCl or HBr will cleave the methyl ether, generating 6-(2-aminoethyl)pyridin-2(1H)-one (the pyridone tautomer).[1][2]
Mechanism of Failure
Protonation: The pyridine nitrogen is protonated first.
Activation: In strong acid/heat, the methoxy oxygen can be protonated, or the ring becomes sufficiently electrophilic at the C2 position.[2]
Nucleophilic Attack: Chloride (or water) attacks the methyl group (SN2) or the ring carbon (SNAr-like), leading to loss of CH₃Cl or MeOH.[2]
Dissolve the free base in anhydrous Diethyl Ether or Dichloromethane .
Cool to 0°C.
Add 2.0 M HCl in Diethyl Ether dropwise.
The salt will precipitate immediately. Filter and wash with cold ether. Do not use aqueous acid and heat to evaporate.[2]
Ticket #003: "HPLC Peaks are Tailing / Poor Separation"
Status: Moderate
Diagnosis:
Primary amines interact strongly with residual silanols on silica columns (Flash) or C18 columns (HPLC), causing peak tailing.[2] The pyridine ring adds basicity, exacerbating the issue.[2]
Method A: Reverse Phase (HPLC/Prep-HPLC)
Column: C18 (End-capped is essential to cover silanols).[1][2]
Mobile Phase: Water/Acetonitrile.
Modifier (CRITICAL):
Acidic:[2][3][4] 0.1% Trifluoroacetic acid (TFA) . This protonates both nitrogens (amine + pyridine), ensuring a single ionic species.[2]
Basic: 10mM Ammonium Bicarbonate (pH 10) . This keeps the molecule as a free base (neutral).[2] Note: Ensure your column is pH 10 tolerant (e.g., Waters XBridge).[2]
Recommendation: Use Acidic (TFA) conditions for the HCl salt.[2] It aligns with the salt form and suppresses silanol ionization.
Method B: Normal Phase (Flash Chromatography)[1][2]
Challenge: The HCl salt will not move on silica. You must convert to free base or use specialized eluents.
Eluent System: DCM : MeOH : NH₄OH (Ammonia) .
Ratio: 90 : 9 : 1.
Why Ammonia? It competes for the acidic silanol sites on the silica, allowing your amine to pass through without sticking/tailing.[2]
Ticket #004: "How do I remove the 6-Hydroxypyridine impurity?"
Status: Complex
Diagnosis:
If you accidentally generated the hydrolyzed byproduct (pyridone), it is significantly more polar than your methoxy target.[2]
Purification Strategy
Solubility Difference: The pyridone impurity is often insoluble in chlorinated solvents (DCM/Chloroform) but soluble in water. The Methoxy target (as free base) is soluble in DCM.[2]
Technical Support Center: Extraction Optimization for 2-(6-Methoxypyridin-2-yl)ethanamine
Executive Summary & Core Directive The Short Answer: The optimal pH for extracting 2-(6-Methoxypyridin-2-yl)ethanamine into an organic solvent is pH > 12.5 .[1] The Technical Reality: Researchers often fail to recover th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Short Answer:
The optimal pH for extracting 2-(6-Methoxypyridin-2-yl)ethanamine into an organic solvent is pH > 12.5 .[1]
The Technical Reality:
Researchers often fail to recover this molecule because they target the wrong pKa.[1] This molecule is amphoteric with two basic sites.[1] The pyridine nitrogen is weakly basic (pKa ~3.5–4.0), while the primary aliphatic amine is strongly basic (pKa ~10.5). If you extract at pH 8–9 (common for "pyridines"), the aliphatic amine remains protonated (charged) and stays in the aqueous phase, resulting in near-zero yields.
Technical Deep Dive: The "Two-Site" Challenge
To successfully isolate this compound, you must understand its ionization states. We are dealing with a 2,6-disubstituted pyridine.[1][2]
Chemistry: The 6-methoxy group exerts an inductive electron-withdrawing effect ($ -I $) on the ring nitrogen, significantly lowering its basicity compared to unsubstituted pyridine.[1][3]
The following diagram illustrates the protonation state of the molecule across the pH scale.
Caption: Figure 1. Ionization states of 2-(6-Methoxypyridin-2-yl)ethanamine. Extraction fails in the "Trap Zone" (pH 4-9) because the aliphatic amine retains its charge.
Validated Extraction Protocol
This workflow is designed to maximize recovery while preventing emulsion formation.[1]
Filter and concentrate 2-(6-Methoxypyridin-2-yl)ethanamine in vacuo.[1]
Troubleshooting Guide (FAQ)
Q1: I extracted at pH 10 using Sodium Carbonate, but my yield is <10%. Why?
A: Sodium Carbonate (saturated) typically reaches pH ~11.[1] While close, this is near the buffer region of your amine (pKa ~10.5). At pH 11, roughly 25-30% of your molecule may still be protonated (water-soluble).[1] You need a strong base (NaOH or KOH) to push the pH past 12.5 to drive the equilibrium completely to the neutral form.
Q2: I am seeing a persistent emulsion. How do I fix it?
A: Aliphatic amines with pyridine rings often act as surfactants at high pH.[1]
Fix 1: Add solid NaCl to the aqueous phase until saturated (salting out). This increases the ionic strength, forcing the organic amine out of the water.
Fix 2: Use a DCM/Isopropanol (9:1) mixture instead of pure DCM. The alcohol helps break surface tension.[1]
Q3: Is the methoxy group stable at pH 13?
A: Generally, yes.[1] 2-Methoxypyridines are stable to aqueous base at room temperature.[1] They are, however, sensitive to strong acid at high temperatures (which cleaves the ether to form 6-substituted-2-pyridone).[1] Since your basification is done cold or at RT, the methoxy group will remain intact.
Q4: Can I use Ethyl Acetate instead of DCM?
A: You can, but primary amines often have high water solubility even as free bases.[1] DCM is generally superior for extracting polar amines from water.[1] If you must use EtOAc, perform 5–6 extractions rather than the standard 3.
Visual Workflow: The "Salt-to-Base" Switch
Caption: Figure 2. Operational workflow for the isolation of the free base amine.
References
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO and Water).[1] University of Wisconsin-Madison.[1] Link
Context: Provides comparative pKa values for pyridine (5.2) and primary amines (10.5).[1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]
Context: Standard reference for amine extraction logic and pH dependence (Chapter 8: Acidity, Basicity, and pKa).
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 2-(2-Aminoethyl)pyridine.Link[1]
Context: Validates the pKa of the parent scaffold (2-aminoethylpyridine) at ~10.1, confirming the need for high pH.
Schlosser, M., & Rausis, T. (2004).[1] The basicity of 2-methoxypyridine and its site of protonation.[1][2] European Journal of Organic Chemistry.[1]
Context: Establishes the low basicity of the methoxypyridine nitrogen (pKa ~3.2), confirming the aliphatic amine is the dominant factor for extraction.
Technical Support Center: Troubleshooting Low Yields in 2-(6-Methoxypyridin-2-yl)ethanamine Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions with 2-(6-methoxypyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting coupling reactions with 2-(6-methoxypyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions to improve reaction yields. The following content is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most frequently performed transformations in medicinal chemistry.[1] However, coupling 2-(6-methoxypyridin-2-yl)ethanamine with carboxylic acids can sometimes result in disappointingly low yields. This section will explore common problems and their remedies.
FAQ 1: My standard amide coupling reaction using EDC/HOBt is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often stem from several factors related to the reactivity of the starting materials and reaction conditions.
Potential Causes:
Reduced Nucleophilicity of the Amine: The pyridine nitrogen in 2-(6-methoxypyridin-2-yl)ethanamine can act as a Lewis base and interact with coupling reagents or activated esters, potentially reducing the nucleophilicity of the primary amine. The methoxy group at the 6-position has an electron-donating effect, which can slightly increase the basicity of the pyridine nitrogen.[2]
Steric Hindrance: While the ethanamine side chain provides some flexibility, steric bulk on the carboxylic acid coupling partner can hinder the approach of the amine.
Inadequate Activation: The carboxylic acid may not be fully activated by EDC and an additive like Hydroxybenzotriazole (HOBt).
Troubleshooting and Optimization Strategies:
Optimize Additives: While HOBt is a standard additive, switching to a more effective one can significantly improve yields, especially with less reactive amines. Consider using:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent that often works well with poorly nucleophilic amines.[4] A typical protocol involves pre-activating the carboxylic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) for about 15-30 minutes before adding the amine.[5][6]
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Another highly effective coupling reagent that can outperform HATU in certain cases.
Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate.
DMF (Dimethylformamide): Often a good choice for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.[6]
Acetonitrile (ACN): Can also be an effective solvent.[7]
DCM (Dichloromethane): While common, it may not be the optimal choice if starting materials have limited solubility.[4]
Base Selection: A non-nucleophilic base is crucial to prevent side reactions.
DIPEA (Diisopropylethylamine) or Triethylamine (TEA): These are standard choices for scavenging the acid produced during the reaction without competing with the primary amine.[6]
Reaction Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve yields for sluggish reactions. However, be mindful of potential side reactions at higher temperatures.
Reagent Stoichiometry: Ensure accurate stoichiometry. A slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) is often beneficial.
Experimental Protocol: Optimized Amide Coupling with HATU
Reagent
Equivalents
Carboxylic Acid
1.0
2-(6-Methoxypyridin-2-yl)ethanamine
1.1
HATU
1.2
DIPEA
2.0
Anhydrous DMF
-
Procedure:
To a solution of the carboxylic acid in anhydrous DMF, add DIPEA and HATU.
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
Add 2-(6-methoxypyridin-2-yl)ethanamine to the reaction mixture.
Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Section 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8] This section addresses common pitfalls when using 2-(6-methoxypyridin-2-yl)ethanamine in this reaction.
FAQ 2: I'm attempting a reductive amination with an aldehyde and 2-(6-methoxypyridin-2-yl)ethanamine using sodium triacetoxyborohydride (STAB), but the yield is low and I see significant amounts of unreacted starting materials. What's going wrong?
Answer:
Low conversion in reductive aminations with STAB often points to issues with imine formation or the stability of the reagents.
Potential Causes:
Inefficient Imine Formation: The formation of the imine intermediate is a crucial equilibrium step.[9] If the equilibrium favors the starting materials, the subsequent reduction will be slow and inefficient.
Competitive Aldehyde Reduction: While STAB is generally selective for imines over aldehydes, some reduction of the aldehyde can occur, especially if imine formation is slow.[10]
Moisture: STAB is sensitive to moisture, which can lead to its decomposition and a reduction in its reducing power.
pH of the Reaction: The pH of the reaction medium is critical for imine formation. It needs to be slightly acidic to facilitate the dehydration step, but not so acidic that it protonates the amine, rendering it non-nucleophilic.[8]
Troubleshooting and Optimization Strategies:
Promote Imine Formation:
Pre-formation of the Imine: Stir the aldehyde and 2-(6-methoxypyridin-2-yl)ethanamine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. You can monitor imine formation by NMR if necessary.[10]
Use of a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) can help drive the equilibrium towards the imine by removing the water that is formed.
Acid Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents) to facilitate imine formation.[10]
Choice of Reducing Agent:
Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is often more selective for imines in the presence of aldehydes than STAB.[9] However, it is toxic and requires careful handling.
2-Picoline Borane: A stable and effective alternative, particularly on a larger scale.[11]
Solvent and Temperature:
Methanol or Ethanol: These protic solvents can facilitate iminium ion formation.[10]
DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran): Common aprotic solvents for reductive amination.
Temperature: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve the rate of imine formation.
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Troubleshooting Workflow for Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination reactions.
Section 3: Purification and Side Reactions
Even with optimized reaction conditions, challenges can arise during product purification due to the properties of 2-(6-methoxypyridin-2-yl)ethanamine and its derivatives.
FAQ 3: I'm having difficulty purifying my final product. It seems to be water-soluble, and I'm getting a low recovery after workup and chromatography.
Answer:
The basic pyridine nitrogen and the primary amine in your product can lead to increased water solubility, especially in acidic conditions, making extraction and purification challenging.
Troubleshooting and Optimization Strategies:
Workup Procedure:
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base like sodium carbonate or sodium hydroxide solution. This will deprotonate the amine and pyridine nitrogen, making the product less water-soluble and more soluble in organic solvents.
Use a More Polar Extraction Solvent: If your product has high polarity, consider using a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol.
Brine Washes: After extraction, washing the organic layer with brine can help to remove residual water and water-soluble impurities.
Chromatography:
Solvent System: For column chromatography, a gradient elution is often necessary. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel by neutralizing acidic sites.
Reverse-Phase Chromatography: If your product is highly polar, reverse-phase chromatography (e.g., C18) may be a more suitable purification method.
FAQ 4: I'm observing a significant side product that I suspect is the result of a double reaction. How can I prevent this?
Answer:
In reductive amination, if the initial product is a secondary amine, it can sometimes react further with another molecule of the aldehyde to form a tertiary amine.[9] In amide coupling, while less common with a primary amine, side reactions can occur.
Troubleshooting and Optimization Strategies:
Control Stoichiometry: Use a slight excess of the 2-(6-methoxypyridin-2-yl)ethanamine (e.g., 1.1 equivalents) relative to the carbonyl compound or carboxylic acid to favor the formation of the desired product.
Slow Addition: Add the limiting reagent (aldehyde or activated carboxylic acid) slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second reaction.
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to reduce the rate of the undesired second reaction.
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]
Gunda, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
HPLC method development for 6-methoxypyridine derivatives
An In-Depth Guide to HPLC Method Development for 6-Methoxypyridine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to HPLC Method Development for 6-Methoxypyridine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for 6-methoxypyridine derivatives, a class of compounds of significant interest in the pharmaceutical industry. As researchers, scientists, and drug development professionals, the ability to develop robust, accurate, and reliable analytical methods is paramount for ensuring drug purity, stability, and efficacy. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind experimental choices, providing a self-validating framework for method development.
The Core Challenge: Taming the Pyridine Nitrogen
The primary difficulty in the HPLC analysis of pyridine derivatives is the basic nitrogen atom within the pyridine ring.[1] On traditional silica-based reversed-phase columns (e.g., C18), residual, acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic analyte via secondary ionic interactions. This leads to a phenomenon known as "peak tailing," where the peak is asymmetrical with a drawn-out trailing edge.[1][2] Peak tailing compromises resolution, reduces sensitivity, and leads to inaccurate quantification.
The key to a successful method is to mitigate these undesirable silanol interactions.
Caption: Undesirable interaction between a basic pyridine analyte and an acidic residual silanol group.
A Comparative Analysis of Method Components
A robust HPLC method is built upon the careful selection and optimization of the stationary phase and mobile phase.
Stationary Phase (Column) Selection: The First Line of Defense
The choice of column is the most critical factor in preventing peak tailing. While standard C18 columns are workhorses of chromatography, they are often not the optimal choice for basic compounds without significant mobile phase modification.
Column Type
Mechanism & Advantages
Disadvantages & Considerations
Best For...
Traditional C18
General-purpose hydrophobic retention.
Prone to severe peak tailing with basic analytes due to high residual silanol activity.[1]
Non-basic analytes or when extensive mobile phase optimization is feasible.
High-Purity, End-Capped C18
Most residual silanols are chemically bonded ("capped"), significantly reducing surface activity.[1] Offers good retention and improved peak shape.
May still exhibit some tailing with very basic compounds. Performance can vary between manufacturers.
General-purpose analysis of 6-methoxypyridine derivatives; a good starting point.
Low Silanol Activity Phases (e.g., Newcrom R1)
Specifically engineered for low silanol activity, providing excellent peak shape for basic compounds with minimal mobile phase additives.[3]
May have different retention characteristics than standard C18 phases.
High-performance analysis of basic compounds where symmetrical peaks are critical.[3]
Polar-Embedded Phases (e.g., Amide, Carbamate)
Contains a polar group embedded within the alkyl chain, which shields residual silanols and offers alternative selectivity based on polar interactions.
Can have lower retention for non-polar compounds compared to C18.
Analytes with polar functional groups, or when C18 fails to provide adequate selectivity.
Phenyl Phases
Provides unique selectivity through π-π interactions with aromatic analytes. Can be beneficial for separating structurally similar pyridine derivatives.[1]
Generally less retentive than C18.
Aromatic analytes where alternative selectivity is needed to resolve critical pairs.
Chiral Stationary Phases (CSPs)
Utilizes chiral selectors (e.g., polysaccharide-based) to separate enantiomers.[4][5]
Compound and mobile phase specific; requires screening. Often more expensive.
Chiral purity determination and separation of enantiomeric 6-methoxypyridine derivatives.[6]
Expert Insight: For new 6-methoxypyridine derivatives, begin with a modern, high-purity, end-capped C18 column. If peak tailing persists despite mobile phase optimization, switching to a column with a polar-embedded phase or a certified low silanol activity phase is a logical next step.
Mobile Phase Optimization: Fine-Tuning the Separation
If the column is the first line of defense, the mobile phase is the tool for dynamic control over the chromatography. The goal is to create an environment that suppresses silanol interactions and optimizes the ionization state of the analyte for consistent retention and peak shape.
Caption: A workflow for systematic mobile phase optimization to address peak tailing and resolution.
Comparison of Mobile Phase Strategies
Strategy
Mechanism
Typical Reagents
Pros
Cons
pH Control (Low pH)
Protonates residual silanol groups (Si-OH → Si-OH₂⁺), eliminating their ability to interact with the protonated basic analyte (R₃N → R₃NH⁺).[1]
0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), 10-20 mM Phosphate or Formate Buffers.[1][7]
Highly effective for improving peak shape. Consistent analyte retention.
Low pH (<2.5) can hydrolyze and degrade the stationary phase over time.[1] Phosphate buffers can precipitate in high concentrations of acetonitrile.[1]
Competing Base Additive
A small, basic molecule (e.g., TEA) is added to the mobile phase. It preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.[1]
Very effective at reducing peak tailing. Can be used at neutral pH.
Can cause baseline noise and suppress ionization in Mass Spectrometry (MS). Can be difficult to completely flush from the HPLC system.
Organic Modifier
Acetonitrile (ACN) and Methanol (MeOH) are the most common. They have different solvent strengths and can offer different selectivity for closely eluting peaks.
HPLC-grade Acetonitrile or Methanol. Ethanol can be used as a "green" alternative.[8]
ACN has lower viscosity (lower backpressure) and is aprotic. MeOH is protic and can engage in hydrogen bonding, altering selectivity.
ACN is often more expensive. The choice can significantly impact peak elution order and resolution.
Expert Insight: Always use a buffered mobile phase or an acid additive like formic acid when analyzing basic compounds. This ensures a consistent pH and analyte ionization state, which is critical for method robustness and reproducibility. For MS-compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[3]
Protocol for a Stability-Indicating HPLC Method
A crucial application in drug development is the stability-indicating method, which must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products.[9] This requires performing forced degradation studies as mandated by the International Council for Harmonisation (ICH).[8]
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the API to ensure the method's separating power is adequately challenged.
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the 6-methoxypyridine derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize with 0.1 M HCl before injection.[8]
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 4-8 hours.[9]
Thermal Degradation: Store the stock solution in an oven at 105°C for 24 hours.
Photolytic Degradation: Expose the stock solution to UV light (200 Watt hours/square meter) and cool white fluorescent light (1.2 million lux hours).
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is not co-eluting with any degradants.[10]
Recommended Starting HPLC Method
This protocol provides a robust starting point for separating a 6-methoxypyridine derivative from its potential impurities and degradants.
Parameter
Recommended Condition
Rationale
Column
High-Purity, End-Capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Good balance of performance and applicability for basic compounds.[8]
Mobile Phase A
0.1% Formic Acid in Water
Volatile buffer, MS-compatible, and maintains a low pH (~2.7) to protonate silanols.[11]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Matched additive to prevent baseline drift. ACN provides good efficiency.
Gradient
5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 0.5 min, equilibrate for 3.5 min.
A broad gradient is effective for separating compounds with a range of polarities, which is typical in a stability study.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30 °C
Improves peak shape and ensures reproducible retention times.
Detection
UV/PDA at 254 nm or analyte-specific λmax
254 nm is a common wavelength for aromatic compounds.[8] A PDA detector is crucial for assessing peak purity.
Injection Volume
5 µL
A small volume minimizes potential for peak distortion from the sample solvent.
Method Validation: Ensuring Trustworthiness
Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[12]
Parameter
Purpose
Typical Acceptance Criteria (for Impurity Method)
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[12]
Peak purity index > 0.995. Baseline resolution (>1.5) between analyte and all known impurities/degradants.
Linearity
To show that results are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 120% of the impurity specification limit.[12]
Range
The concentration interval over which the method is precise, accurate, and linear.
Established by the linearity study.
Accuracy
The closeness of test results to the true value (assessed by recovery of spiked samples).
80-120% recovery at three concentration levels.
Precision
The agreement among a series of measurements (assessed at repeatability and intermediate precision levels).
RSD ≤ 10% at the quantitation limit (QL); RSD ≤ 5% at higher concentrations.[12]
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow ±5%).
System suitability parameters (resolution, tailing factor) must still be met.
Comparison with Alternative Analytical Technologies
While HPLC is the dominant technique, other methods have specific applications for analyzing 6-methoxypyridine derivatives.
Technology
Principle
Primary Application for 6-Methoxypyridine Derivatives
Advantages vs. HPLC
Disadvantages vs. HPLC
GC-MS
Separation of volatile compounds in the gas phase followed by mass spectrometry detection.
Analysis of volatile process impurities, residual solvents, or thermally stable, low molecular weight derivatives.[7][13]
Superior resolution for volatile compounds. Provides structural information from mass spectra.
Requires analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[14] Not suitable for non-volatile or thermally labile compounds.
SFC
Supercritical Fluid Chromatography uses a supercritical fluid (typically CO₂) as the mobile phase.
Chiral separations.[15] It is often faster and uses less organic solvent than normal-phase HPLC.
Requires specialized equipment. Less universally applicable than reversed-phase HPLC.
NMR
Nuclear Magnetic Resonance spectroscopy.
Absolute structural confirmation and identification of unknown impurities or degradants.[7]
Provides definitive structural information.
Not a separative technique. Low sensitivity, requires relatively pure and concentrated samples.
Conclusion
The successful development of an HPLC method for 6-methoxypyridine derivatives hinges on a systematic approach to overcoming the challenge of peak tailing caused by silanol interactions. This is best achieved through a combination of a modern, high-purity stationary phase and a low-pH buffered mobile phase. For complex separations, such as in stability-indicating or chiral analysis, exploring alternative column chemistries and mobile phase additives is essential. By understanding the chemical principles behind the separation and following a logical, evidence-based workflow, researchers can develop robust, reliable, and accurate methods suitable for the rigorous demands of the pharmaceutical industry.
References
SIELC Technologies. Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. Available at: [Link]
Journal of Chromatographic Science. (2025). Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Oxford Academic. Available at: [Link]
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
Al-Shehri, M. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
Lin, C. H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC. Available at: [Link]
Pivonka, J., et al. (2012). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. PubMed. Available at: [Link]
Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Available at: [Link]
S. Ashutosh Kumar, et al. Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
Science.gov. stability-indicating hplc method: Topics. Available at: [Link]
R Discovery. stability-indicating-hplc-method Research Articles - Page 6. Available at: [Link]
ATSDR. (1992). ANALYTICAL METHODS. Available at: [Link]
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Kogawa, A. C., & Salgado, H. R. N. (2016). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Sch. Acad. J. Pharm. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2014). Development and validation of a sensitive and rapid LC-MS/MS method for the determination of a potential genotoxic impurity in Esomeprazole active pharmaceutical ingredient. JOCPR. Available at: [Link]
El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
International Journal of Scientific Research in Science and Technology. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available at: [Link]
Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Available at: [Link]
Mass spectrometry fragmentation pattern of 2-(6-Methoxypyridin-2-yl)ethanamine
Executive Summary This guide provides a detailed structural characterization of 2-(6-Methoxypyridin-2-yl)ethanamine (MW 152.19 Da), a critical building block in the synthesis of kinase inhibitors and GPCR ligands. In dru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a detailed structural characterization of 2-(6-Methoxypyridin-2-yl)ethanamine (MW 152.19 Da), a critical building block in the synthesis of kinase inhibitors and GPCR ligands.
In drug development, this intermediate is frequently confused with its non-methoxylated analog or regioisomers during high-throughput screening. This guide objectively compares its ESI-MS/MS fragmentation behavior against 2-(Pyridin-2-yl)ethanamine (Standard) to establish a self-validating identification protocol.
Key Technical Findings:
Primary Diagnostic Ion: The target molecule exhibits a dominant neutral loss of ammonia (
Da), generating a stable vinyl-methoxy-pyridine cation at m/z 136 .
Differentiation Factor: Unlike the standard pyridine analog, the target displays a secondary fragmentation pathway involving the loss of a methyl radical (
Da) or formaldehyde ( Da) from the methoxy group, providing a unique spectral fingerprint.
Isomer Exclusion: The specific ratio of the
peak to the peak serves as a purity checkpoint against 3- or 4-substituted isomers.
Experimental Specifications
To ensure reproducibility, the following LC-MS/MS parameters are recommended. These conditions favor the formation of diagnostic fragment ions for pyridine-ethanamines.
Protocol: LC-MS/MS Characterization
Parameter
Setting / Description
Ionization Mode
ESI Positive ()
Spray Voltage
3.5 kV
Collision Energy (CE)
Stepped CE (15, 30, 45 eV) to capture full fragmentation tree.
Mobile Phase A
Water + 0.1% Formic Acid (Proton source for amine)
Expert Insight: The use of Formic Acid is non-negotiable here. It ensures the protonation of the aliphatic amine (
) and the pyridine nitrogen (). In ESI+, the charge will predominantly localize on the aliphatic amine, driving the initial neutral loss of ammonia.
Mechanistic Fragmentation Analysis
Understanding the "why" behind the spectrum allows for confident identification without relying solely on library matching.
The Target: 2-(6-Methoxypyridin-2-yl)ethanamine[1]
Precursor Ion (
): m/z 153.10
Mechanism A (Dominant): Distal Amine Cleavage
The most kinetically favored pathway is the elimination of ammonia (
) from the ethyl side chain. This is driven by "Neighboring Group Participation" where the pyridine ring stabilizes the forming carbocation, resulting in a conjugated vinyl-pyridine species.
Transition:
( 17 Da).
Mechanism B (Secondary): Methoxy Cleavage
The methoxy group on the pyridine ring is susceptible to cleavage. In ESI, this often manifests as the loss of a methyl group (
Da) to form a pyridone-like tautomer, or loss of formaldehyde ( Da).
Transition:
( 15 Da) or ( 28 Da, CO loss).
The Comparator: 2-(Pyridin-2-yl)ethanamine
Precursor Ion (
): m/z 123.09
Mechanism: Identical loss of ammonia, but lacking the secondary methoxy-driven fragments.
Transition:
( 17 Da).
Visualization: Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways for the target molecule.
Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-(6-Methoxypyridin-2-yl)ethanamine. The green node represents the diagnostic base peak.
Comparative Data Analysis
The table below provides a direct comparison of the target molecule against its most common structural analogs. Use this data to set up "Qualifier Ions" in your MRM (Multiple Reaction Monitoring) methods.
Feature
Target Molecule
Analog 1: Naked Pyridine
Analog 2: Short Linker
Compound Name
2-(6-Methoxypyridin-2-yl)ethanamine
2-(Pyridin-2-yl)ethanamine
(6-Methoxypyridin-2-yl)methanamine
Formula
Precursor (m/z)
153
123
139
Primary Fragment
136 ()
106 ()
122 ()
Secondary Fragment
121 ( from 136)
79 ( from 106)
92 ()
Key Differentiator
Presence of Methoxy (+30 Da) AND Ethyl chain (-17 Da loss).[1]
Lacks Methoxy group fragments.
Loss of is less favorable; often loses .
Why this matters:
If you observe a peak at m/z 123 in your "Target" sample, it is NOT a fragment. It is likely the non-methoxylated impurity (starting material carryover). The target molecule does not fragment cleanly to m/z 123 because the methoxy group is covalently bound to the ring, whereas the ethylamine chain is the fragile moiety.
Differentiation Strategy (Workflow)
When analyzing raw synthesis products, use this logic gate to confirm identity and purity.
Figure 2: Logical workflow for validating the identity of the target molecule using MS2 spectral data.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation rules including amine
-cleavage and onium reaction).
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-(2-Aminoethyl)pyridine. National Institute of Standards and Technology.
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS. Journal of Mass Spectrometry.
PubChem. (2023).[1] Compound Summary: 2-(6-Methoxypyridin-2-yl)ethanamine.[2] National Center for Biotechnology Information.
Advanced Characterization Guide: FTIR Signatures of Methoxypyridine Amines
Executive Summary Methoxypyridine amines (e.g., 2-methoxy-3-aminopyridine, 2-amino-6-methoxypyridine) are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors and neurological drugs. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methoxypyridine amines (e.g., 2-methoxy-3-aminopyridine, 2-amino-6-methoxypyridine) are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors and neurological drugs. Their structural duality—possessing both an electron-donating methoxy group and a basic amine on an electron-deficient pyridine ring—creates a unique vibrational "fingerprint."
This guide objectively compares the FTIR spectral performance of these moieties against common structural isomers and synthetic precursors. It provides researchers with a self-validating framework to distinguish regioisomers and monitor reaction completion (e.g., Nitro-to-Amine reduction) with high confidence.
The FTIR spectrum of a methoxypyridine amine is a superposition of three distinct vibrational systems: the Pyridine Ring , the Methoxy Substituent , and the Primary Amine .
Table 1: Core Characteristic Peaks (The "Product" Profile)
Data synthesized from vibrational analyses of aminopyridines and methoxy-substituted aromatics.
Functional Group
Vibration Mode
Wavenumber ()
Intensity
Diagnostic Value
Primary Amine
(Asymmetric Stretch)
3480 – 3420
Medium
Distinguishes primary amine from secondary ().
(Symmetric Stretch)
3350 – 3300
Medium
Paired with ; confirms free base form.
(Scissoring)
1650 – 1620
Strong
Often overlaps with ring C=N; key indicator of amine presence.
Methoxy Group
(Aryl ether)
1270 – 1230
Strong
Critical ID peak ; distinguishes from non-methoxylated analogs.
1050 – 1010
Medium
Confirmatory band for ether linkage.
(Aliphatic Stretch)
2980 – 2850
Weak
Differentiates from purely aromatic systems (which absorb >3000).
Pyridine Ring
/ (Ring Skeletal)
1600 – 1430
Strong
Multiple bands; "Breathing" modes sensitive to substitution pattern.
(Out-of-Plane Bending)
900 – 700
Strong
Fingerprint Region : The primary tool for distinguishing isomers.
Comparative Analysis: Performance vs. Alternatives
This section compares the target molecule's spectral signature against its most common "alternatives" in a research context: Regioisomers and Synthetic Precursors .
Scenario A: Distinguishing Regioisomers (The "Fingerprint" Test)
In drug development, distinguishing 2-methoxy-3-aminopyridine (vicinal) from 2-methoxy-5-aminopyridine (para-like separation) is critical. While the functional group regions (
, ) are nearly identical, the Fingerprint Region (900–700 ) offers definitive contrast.
2-Methoxy-3-aminopyridine (Vicinal): The adjacent substituents leave a pattern of three adjacent aromatic protons. This typically results in a strong OOP bending band near 770–730
.
2-Methoxy-5-aminopyridine: The substituents are separated, leaving isolated or paired protons. This shifts the OOP bands to higher wavenumbers, often 850–800
.
Scenario B: Reaction Monitoring (Nitro vs. Amine)
When synthesizing methoxypyridine amines from methoxynitropyridines , FTIR is superior to UV-Vis for monitoring solid intermediates due to distinct functional group shifts.
Feature
Precursor (Methoxynitropyridine)
Product (Methoxypyridine Amine)
~3400
Absent
Doublet ( Stretch) appears.
~1530
Strong ()
Disappears completely.
~1350
Strong ()
Disappears (replaced by C-N stretch ~1300).
Visualization: Isomer Differentiation Workflow
The following diagram illustrates the logical decision tree for assigning a specific methoxypyridine amine isomer using FTIR data.
Caption: Decision tree for distinguishing methoxypyridine amine isomers and precursors using key spectral checkpoints.
Methoxypyridine amines can be hygroscopic and prone to oxidation (browning) upon air exposure. The following Attenuated Total Reflectance (ATR) protocol minimizes environmental interference compared to traditional KBr pellets.
Materials Required[5][6][7][8][9][10][11][12][13]
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4
).
Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Methodology
Background Acquisition: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air. Reason: Removes contributions from atmospheric
(2350 ) and .
Sample Loading: Place ~5-10 mg of the solid amine directly onto the crystal center.
Compression: Apply pressure using the anvil until the "Energy Meter" or "Throughput" stabilizes. Target: >90% contact efficiency.
Acquisition: Scan the sample (32-64 scans).
Post-Processing (ATR Correction): Apply an ATR correction algorithm (available in most software like OMNIC or Opus). Reason: ATR intensity is wavelength-dependent (penetration depth
); correction normalizes relative intensities to match transmission library spectra.
Validation: Verify the baseline is flat between 2500–1800
(the "silent region"). If noisy, clean and re-scan.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9920384, 2-Amino-3-methoxypyridine. Retrieved from [Link]
Mary, Y. S., et al. (2010). Spectroscopic investigations of 2-aminopyridine. TSI Journals. Retrieved from [Link]
Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for pyridine/methoxy assignments).
Comparative
2-(6-Methoxypyridin-2-yl)ethanamine Certificate of Analysis (CoA) interpretation
Executive Summary In medicinal chemistry, 2-(6-Methoxypyridin-2-yl)ethanamine is a high-value "right-hand side" building block, frequently employed to introduce a pyridine motif into kinase inhibitors and peptidomimetics...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, 2-(6-Methoxypyridin-2-yl)ethanamine is a high-value "right-hand side" building block, frequently employed to introduce a pyridine motif into kinase inhibitors and peptidomimetics.[1] Its structural duality—a basic primary amine tail and an electron-rich methoxypyridine core—creates specific stability challenges often overlooked in standard Certificates of Analysis (CoA).[1]
This guide objectively compares "Premium Grade" vs. "Technical Grade" specifications. It demonstrates how minor deviations in water content and oxidative impurities (specifically the pyridone tautomer) can cause catastrophic failure in downstream amide couplings.[1]
Part 1: Critical CoA Parameters & Comparative Analysis
A CoA is not merely a receipt; it is a prediction of chemical behavior.[1] Below is a comparative analysis of two market-standard CoAs for this CAS (1210196-80-5 or its HCl salt equivalent).
Table 1: Comparative CoA Specifications
Parameter
Vendor A (Premium Grade)
Vendor B (Technical/Standard)
Scientific Implication
Appearance
White to off-white crystalline solid (HCl salt)
Yellow/Brown oil or hygroscopic solid
Yellowing indicates oxidation of the amine or pyridine ring (N-oxide formation).[1] Oil form suggests free base, which is unstable to air (CO₂ absorption).[1]
Purity (HPLC)
98.5% (AUC)
95.0% (AUC)
Impurities >2% often include the demethylated pyridone , which acts as a chain terminator or catalyst poison in metal-catalyzed cross-couplings.[1]
Water (Karl Fischer)
0.5% w/w
2.0% - 5.0% w/w
Critical: High water content hydrolyzes activated esters (e.g., HATU/NHS) in the next step, requiring super-stoichiometric coupling reagents.[1]
"Minor peaks" often indicate residual solvents (THF/DCM) or carbamate formation from air exposure.[1]
Salt Form
Hydrochloride (HCl)
Free Base
The HCl salt is kinetically stable.[1] The Free Base rapidly absorbs CO₂ to form carbamates, reducing effective molarity.[1]
Deep Dive: The "Hidden" Impurities
While HPLC gives a purity percentage, it often misses specific degradation pathways unique to methoxypyridines.[1]
The Pyridone Tautomer (Demethylation):
Under acidic storage or high moisture, the methoxy ether linkage can cleave, generating 6-hydroxypyridine, which tautomerizes to 6-pyridone.[1]
Impact: This impurity is non-nucleophilic at the pyridine nitrogen but has an acidic proton, potentially quenching bases (DIPEA/TEA) used in your coupling reaction.[1]
Amine Carbonate:
The free base amine reacts with atmospheric CO₂.[1]
CoA Red Flag: If the CoA lists "Carbon" content deviating from theory, or if the NMR shows a broad hump around 4.5-6.0 ppm (exchangeable), the material has degraded.
Part 2: Structural Alternatives (Salt vs. Free Base)
Choosing the correct form is the single most effective way to ensure reproducibility.[1]
The Hydrochloride Salt (Recommended)
Pros: Non-hygroscopic (if pure), resistant to oxidation, easy to weigh.[1]
Cons: Requires an extra equivalent of base (e.g., DIPEA) in the reaction to "free" the amine.
Best For: GMP manufacturing, long-term storage, automated dispensing.[1]
Variable: Water content spiked to simulate Vendor B (3% water) vs. Vendor A (0.05% water).
Observation:
Vendor A conditions: Full conversion in 30 mins.[1]
Vendor B conditions: Reaction stalled at 85% conversion.
Mechanism:[2][3][4] Water reacts with the O-At-active ester intermediate faster than the amine, regenerating the carboxylic acid and consuming HATU.
Visualization: Impurity Impact Pathway
Figure 1: Impact of water content (common CoA defect) on amide coupling efficiency.[1] High water content diverts the activated intermediate toward hydrolysis, lowering yield.
Part 4: Validation Protocols (Self-Validating Systems)
Do not blindly trust the CoA.[1] Perform these two checks before committing the material to a high-value synthesis.
Protocol A: The "Methoxy-Integrity" NMR Check
Purpose: Verify the methoxy group is intact and the amine is not a carbamate.[1]
Solvent: Dissolve 5 mg in DMSO-d6 (prevents amine proton exchange seen in MeOD).
Acquisition: Standard 1H-NMR (400 MHz+).
Analysis (The "3-2-2" Rule):
3.8-3.9 ppm (Singlet, 3H): The Methoxy group.[1] If this integrates < 3.0 or shows a second peak nearby, demethylation has occurred.
2.8-3.0 ppm (Triplet, 2H): Methylene next to Amine ().[1] If this shifts downfield or splits, suspect carbamate formation.
2.7-2.9 ppm (Triplet, 2H): Methylene next to Pyridine.[1]
Decision: If the Methoxy singlet is split or the aliphatic region has "shoulders," reject the batch .
Protocol B: The Solubility/Clarity Test
Purpose: Detect inorganic salts or polymer impurities not visible in HPLC.[1]
Cloudy/Precipitate: Fail.[1] (Inorganic salts from the neutralization process are present).[1]
Note: If using the HCl salt, use Methanol instead of DCM.[1]
QC Decision Workflow
Figure 2: Quality Control Decision Tree for incoming raw material assessment.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
European Medicines Agency (EMA). (2006).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Link
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.[1] Link
A Senior Application Scientist's Guide to the Chromatographic Separation of Linear and Branched Pyridine Ethanamine Isomers
For researchers, scientists, and drug development professionals, the effective separation and analysis of isomeric compounds is a critical and often challenging task. This is particularly true for structurally similar mo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the effective separation and analysis of isomeric compounds is a critical and often challenging task. This is particularly true for structurally similar molecules like the linear and branched isomers of pyridine ethanamine, which can exhibit different pharmacological and toxicological profiles. The ability to resolve these isomers is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
This guide provides an in-depth comparison of the primary chromatographic techniques for separating linear and branched pyridine ethanamine isomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to help you select and implement the most effective method for your analytical needs.
The Analytical Challenge: Resolving Structural and Stereo-Isomers
Pyridine ethanamine and its derivatives are important building blocks in the pharmaceutical industry. The presence of linear and branched isomers, as well as potential stereoisomers, necessitates high-resolution analytical methods to ensure the correct isomer is being synthesized and that it is free from other isomeric impurities. The subtle differences in their physicochemical properties make their separation a non-trivial task that requires careful method development and optimization.
A Comparative Overview of Chromatographic Techniques
The choice of chromatographic technique is a critical first step in developing a robust separation method. Each technique offers a unique set of advantages and limitations based on the underlying separation principles.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including non-volatile and thermally labile molecules.[1] Its flexibility in mobile and stationary phase selection allows for multiple separation modes to be employed.
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2][3] It is known for its high efficiency, speed, and reduced environmental impact due to lower organic solvent consumption.[4] SFC is particularly well-suited for the separation of isomers and chiral compounds.[3][5]
Gas Chromatography (GC) is a high-resolution technique ideal for the analysis of volatile and thermally stable compounds.[1][6] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information.[7]
The following diagram illustrates a typical workflow for selecting the appropriate chromatographic technique for isomer separation.
Caption: Workflow for chromatographic method selection.
In-Depth Comparison of Separation Performance
High-Performance Liquid Chromatography (HPLC)
HPLC offers a wide array of stationary and mobile phases, making it a highly adaptable technique for separating pyridine ethanamine isomers. For these basic compounds, several HPLC modes can be considered:
Reversed-Phase (RP-HPLC): While standard C18 columns can be used, peak tailing is a common issue for basic compounds due to interactions with residual silanols on the silica surface. To mitigate this, end-capped columns or the addition of a basic modifier (e.g., triethylamine) or an acidic modifier to the mobile phase to protonate the analyte is recommended.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are weakly retained in reversed-phase. A polar stationary phase (e.g., silica, amide) is used with a mobile phase containing a high percentage of a non-polar organic solvent and a small amount of a polar solvent.
Chiral HPLC: For the separation of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs are widely used and have shown success in resolving a variety of chiral amines.[8][9]
Experimental Protocol: Chiral HPLC Separation of Pyridine Ethanamine Isomers
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 254 nm
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
System Suitability: Inject a standard mixture of the isomers to verify resolution (Rs > 1.5) and repeatability (RSD < 2.0% for peak area).
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for chiral and isomer separations due to its speed, high efficiency, and reduced use of organic solvents.[2][4] The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates without a significant increase in backpressure.[3] For basic compounds like pyridine ethanamine isomers, specialized stationary phases can provide excellent selectivity.
Causality in SFC Method Development: The choice of a co-solvent (modifier) and an additive is crucial in SFC. A polar organic solvent like methanol is added to the CO2 to increase the mobile phase polarity and elute the polar analytes. Basic additives, such as diethylamine, are often necessary to improve the peak shape of basic compounds by competing with the analyte for active sites on the stationary phase.[10] Stationary phases with pyridine-based ligands, such as 2-ethylpyridine, can offer unique selectivity for these analytes through π-π and hydrogen bonding interactions.[11][12]
Experimental Protocol: SFC Separation of Pyridine Ethanamine Isomers
Column: PrincetonSFC 2-Ethylpyridine (150 x 4.6 mm, 5 µm)
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine
Gradient: 5% to 40% Methanol over 5 minutes
Flow Rate: 3.0 mL/min
Backpressure: 150 bar
Temperature: 40 °C
Detection: UV at 254 nm
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.
System Suitability: Ensure adequate resolution and peak symmetry for all isomers.
The following diagram illustrates the separation mechanism in SFC for basic compounds.
Caption: SFC separation mechanism for pyridine ethanamine.
Gas Chromatography (GC)
GC is a viable option for the analysis of pyridine ethanamine isomers if they are sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility and peak shape.
Causality in GC Method Development: The choice of the capillary column's stationary phase is critical for achieving separation. A polar stationary phase is generally preferred for polar analytes. The temperature program must be optimized to ensure adequate separation without causing on-column degradation of the analytes. Due to the basic nature of the amines, issues with peak tailing can arise from interactions with active sites in the injector or on the column. Using a deactivated liner and a column specifically designed for amine analysis can mitigate these problems.[13]
Experimental Protocol: GC-MS Analysis of Pyridine Ethanamine Isomers
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector: Splitless, 250 °C
Detector: Mass Spectrometer (Scan mode or SIM mode for higher sensitivity)
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at 1 mg/mL. Derivatization with a silylating agent may be required.
System Suitability: Verify peak resolution, symmetry, and mass spectral integrity.
Performance Data Summary
The following table summarizes the expected performance of each technique for the separation of linear and branched pyridine ethanamine isomers. The data is synthesized from published literature on the separation of similar compounds.
Parameter
HPLC
SFC
GC
Resolution (Rs)
Good to Excellent
Excellent
Good to Excellent
Analysis Time
10-30 min
< 10 min
10-20 min
Selectivity
High (tunable)
Very High
High
Peak Shape
Good (with additives)
Excellent
Good (may require derivatization)
Solvent Consumption
High
Low
Very Low
Environmental Impact
Moderate
Low
Low
Cost per Analysis
Moderate
Moderate to High
Low to Moderate
Conclusion and Recommendations
For the challenging separation of linear and branched pyridine ethanamine isomers, Supercritical Fluid Chromatography (SFC) often emerges as the most advantageous technique. It provides superior resolution and speed while being a more environmentally friendly "green" technology.[2] The unique selectivity offered by specialized SFC columns, such as those with pyridine-based stationary phases, makes it particularly well-suited for this class of compounds.[11][12]
High-Performance Liquid Chromatography (HPLC) remains a robust and versatile alternative, especially with the wide range of available chiral and HILIC stationary phases. While it may have longer run times and higher solvent consumption compared to SFC, its ubiquity in analytical laboratories makes it a readily accessible option.
Gas Chromatography (GC) is a powerful technique for volatile amines, but the potential need for derivatization adds a layer of complexity to the workflow. For routine analysis of thermally stable and volatile pyridine ethanamine isomers, GC-MS can provide excellent sensitivity and structural confirmation.[7]
Ultimately, the choice of technique will depend on the specific requirements of the analysis, including the need for chiral separation, desired analysis speed, and available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision and successfully tackle the chromatographic separation of pyridine ethanamine isomers.
References
Comparison of sfc, gc and hplc | PPTX - Slideshare. (n.d.). Retrieved February 19, 2026, from [Link]
Application Notes - Princeton Chromatography Inc. (n.d.). Retrieved February 19, 2026, from [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved February 19, 2026, from [Link]
Let's get critical! SFC vs. HPLC - Buchi.com. (n.d.). Retrieved February 19, 2026, from [Link]
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
Supramolecular systems-based HPLC for chiral separation of beta-adrenergics and beta-adrenolytics in drug discovery schemes. (2007). PubMed. Retrieved February 19, 2026, from [Link]
High Efficiency Chiral Separations in HPLC and SFC - LCGC International. (2018, February 1). Retrieved February 19, 2026, from [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.). Retrieved February 19, 2026, from [Link]
Column Technology for Achiral SFC Separations | Chromatography Today. (n.d.). Retrieved February 19, 2026, from [Link] SFC-SFE/column-technology-for-achiral-sfc-separations/1953
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Retrieved February 19, 2026, from [Link]
HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Retrieved February 19, 2026, from [Link]
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. (n.d.). Retrieved February 19, 2026, from [Link]
Development of novel stationary phases for Supercritical Fluid Chromatography (SFC) - NACALAI TESQUE, INC. (n.d.). Retrieved February 19, 2026, from [Link]
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved February 19, 2026, from [Link]
Selection of Stationary Phases in Supercritical Fluid Chromatography - Encyclopedia.pub. (2022, July 20). Retrieved February 19, 2026, from [Link]
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. (n.d.). Retrieved February 19, 2026, from [Link]
GC-IRD methods for the identification of some tertiary amines related to MDMA - PubMed. (2010, June 15). Retrieved February 19, 2026, from [Link]
HPLC Column for Structual Isomers. (n.d.). Retrieved February 19, 2026, from [Link]
HPLC separation of the nine standard compounds (A) and their assignment... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025, April 23). Retrieved February 19, 2026, from [Link]
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC. (2023, July 6). Retrieved February 19, 2026, from [Link]
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved February 19, 2026, from [Link]
(PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - ResearchGate. (2025, January 15). Retrieved February 19, 2026, from [Link]
Executive Summary: Immediate Action Plan Objective: Safe, compliant, and permanent disposal of 2-(6-Methoxypyridin-2-yl)ethanamine (and its hydrochloride salts). The "Golden Rule" of Disposal: Treat this compound as a Ba...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Objective: Safe, compliant, and permanent disposal of 2-(6-Methoxypyridin-2-yl)ethanamine (and its hydrochloride salts).
The "Golden Rule" of Disposal:
Treat this compound as a Basic, Nitrogen-Containing Organic Waste . Never dispose of down the drain. The pyridine ring structure confers aquatic toxicity and requires high-temperature incineration for complete destruction.[1][2]
Quick Reference Protocol:
Segregation: Isolate from Acids (exothermic reaction risk) and Oxidizers (fire risk).
Container: Use High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.[1][2]
Labeling: Mark as "Hazardous Waste - Toxic / Irritant / Basic Organic."
Disposal Method: High-temperature incineration (Rotary Kiln) with secondary combustion chamber and scrubber.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its behavior in a waste stream. This compound is a functionalized pyridine with a primary amine tail.
Property
Data / Characteristic
Operational Implication
Chemical Structure
Pyridine ring + Methoxy group + Ethylamine side chain
Nitrogenous Waste: Burns to form Nitrogen Oxides (NOx).[1][2] Requires scrubbers during incineration.
Basicity
Basic (Primary amine & Pyridine nitrogen)
Incompatibility: Violent reaction with strong acids (e.g., Sulfuric, Nitric).
Physical State
Viscous oil (Free Base) or Solid (HCl Salt)
Handling: Free base may penetrate skin easier than salt forms.
Flash Point
>100°C (Predicted for free base)
Classification: Generally considered "Combustible" rather than "Flammable" unless in solvent.
Toxicity
Acute Tox. 4 (Oral/Dermal/Inhalation)
PPE: Double Nitrile gloves and face shield are mandatory during pouring/transfer.
Critical Hazard Mechanism:
The primary amine group (-NH2) is a nucleophile and a base.[1][2] In a mixed waste container, it can react with electrophiles (like acid chlorides) or acids, generating heat and pressure. This is the #1 cause of waste container rupture in research labs.
Operational Disposal Protocol (Step-by-Step)
Phase 1: Pre-Disposal Stabilization (The Self-Validating System)[1][2]
Before moving the chemical to a waste container, run this mental or physical check to validate safety.
Validation 1 (pH Check): If adding to a mixed organic waste stream, ensure the stream is not highly acidic (pH < 4). If it is, neutralize the waste stream first or start a separate "Basic Organic" container.
Validation 2 (Redox Check): Verify no strong oxidizers (Peroxides, Permanganates) are present in the destination container. Pyridines can form N-oxides or degrade violently under strong oxidation.[1][2]
Phase 2: Packaging & Labeling
For Solid Waste (contaminated gloves, paper, small amounts of solid salt):
Place items in a clear, 6-mil polyethylene bag.
Seal with tape (gooseneck seal).
Place the sealed bag into a secondary rigid container (fiber drum or pail).
For Liquid Waste (Free base or solutions):
Select Container: HDPE Jerrycan (4L or 10L). Avoid metal cans due to potential amine corrosion over long storage.
Solvent Dilution: If the material is pure and viscous, dilute with a compatible combustible solvent (e.g., Ethanol or 2-Propanol) to facilitate pumping at the incineration plant.
Headspace: Leave 10% headspace to allow for thermal expansion.
Scrubbing: Alkaline scrubbing required to capture NOx gases generated from the pyridine and amine nitrogens.
Visualization: Disposal Logic & Workflow
Figure 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating 2-(6-Methoxypyridin-2-yl)ethanamine waste to prevent incompatibility incidents.
Figure 2: The "Self-Validating" Safety Loop
Caption: A continuous safety loop to prevent accidental mixing of incompatible chemical wastes.
Emergency Contingencies
Even with perfect planning, spills happen. Here is the immediate response protocol.
Scenario: Benchtop Spill (Liquid Free Base)
Evacuate: Clear the immediate area. The amine vapors can be irritating.[5]
PPE Up: Wear Butyl Rubber or Double Nitrile gloves and a respirator if ventilation is poor.
Contain: Surround the spill with an absorbent sock or vermiculite dam.
Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer"). Caution: This will generate heat.
Clean: Absorb the neutralized residue with clay or vermiculite. Scoop into a waste bag.
Decontaminate: Wash the surface with soap and water to remove the oily residue.
Scenario: Skin Exposure
Flush: Immediately wash with soap and copious water for 15 minutes. Pyridines can absorb through skin; water solubility helps removal.
Medical: Seek medical attention if irritation persists.
References
PubChem. (2023). 2-(6-Methylpyridin-2-yl)ethanamine (Analogous Safety Data).[1][2] National Library of Medicine. [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Personal protective equipment for handling 2-(6-Methoxypyridin-2-YL)ethanamine
Essential Safety and Handling Guide for 2-(6-Methoxypyridin-2-YL)ethanamine This guide provides essential, immediate safety and logistical information for handling 2-(6-Methoxypyridin-2-YL)ethanamine. As a substituted py...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Safety and Handling Guide for 2-(6-Methoxypyridin-2-YL)ethanamine
This guide provides essential, immediate safety and logistical information for handling 2-(6-Methoxypyridin-2-YL)ethanamine. As a substituted pyridine derivative, this compound requires careful handling to minimize risks to laboratory personnel. The following procedures are based on established safety protocols for pyridine and its analogues and are designed to ensure a safe and effective workflow for researchers, scientists, and drug development professionals.
Hazard Assessment and Engineering Controls
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table summarizes the recommended PPE for various laboratory operations involving 2-(6-Methoxypyridin-2-YL)ethanamine.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Aliquoting
Chemical safety goggles
Nitrile or neoprene gloves
Fully-buttoned lab coat
Not required if in a fume hood
Dissolving in Solvent
Chemical splash goggles
Nitrile or neoprene gloves
Lab coat
Not required if in a fume hood
Running Reactions
Chemical splash goggles and face shield
Nitrile or butyl rubber gloves
Lab coat and chemical-resistant apron
Not required if in a fume hood
Work-up & Purification
Chemical splash goggles and face shield
Nitrile or butyl rubber gloves
Lab coat and chemical-resistant apron
Not required if in a fume hood
Spill Cleanup
Chemical splash goggles and face shield
Butyl rubber gloves
Chemical-resistant suit or apron
Air-purifying respirator with organic vapor cartridges
Step-by-Step PPE Protocol:
Donning PPE: Before entering the laboratory area where the compound is handled, a lab coat should be worn and fully buttoned.
Glove Selection: Choose gloves made of a material resistant to pyridine and the solvents being used. Nitrile or neoprene gloves are generally suitable for many applications.[1][2] For more hazardous operations or prolonged contact, butyl rubber gloves are recommended.[4] Always inspect gloves for any signs of damage before use.
Eye Protection: Wear well-fitting chemical safety goggles.[1][2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
Working in a Fume Hood: All manipulations of the compound should be performed inside a certified chemical fume hood with the sash at the lowest practical height.
Doffing PPE: Gloves should be removed first, using a technique that avoids touching the outside of the glove with bare hands. Goggles and face shields should be removed next, followed by the lab coat.
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]
Operational and Disposal Plans
Handling and Storage:
Store 2-(6-Methoxypyridin-2-YL)ethanamine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][5][6]
Avoid the formation of dust and aerosols during handling.[3]
Use non-sparking tools and equipment, especially when working with flammable solvents.[6]
Spill Management:
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, the following steps should be taken:[4]
Evacuate and Secure: Alert others in the area and restrict access.
Don Appropriate PPE: At a minimum, this includes chemical safety goggles, a face shield, a lab coat or chemical-resistant apron, and butyl rubber gloves.[4] A respirator may be necessary depending on the size and nature of the spill.[4]
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.
Waste Disposal:
All waste containing 2-(6-Methoxypyridin-2-YL)ethanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container for hazardous waste.[4]
Contact a licensed professional waste disposal service for proper disposal, which may involve incineration in a chemical incinerator with an afterburner and scrubber.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safe handling of 2-(6-Methoxypyridin-2-YL)ethanamine.
Caption: Decision-making workflow for the safe handling of 2-(6-Methoxypyridin-2-YL)ethanamine.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Washington State University. Pyridine Safety Data Sheet.
New Jersey Department of Health. Hazard Summary: Pyridine.
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
Safety Data Sheet. (2013, October 28).
ProteoGenix. Material Safety Data Sheet.
Aldrich. (2025, August 26). M25406 - SAFETY DATA SHEET.
CymitQuimica. (2024, December 19). Safety Data Sheet.
CDN Isotopes. Safety Data Sheet.
Kishida Chemical Co., Ltd. Safety Data Sheet.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
Enamine. Safety Data Sheet.
SDS US. (2023, February 18).
Enamine. Safety Data Sheet.
TCI Chemicals. (2025, September 5). SAFETY DATA SHEET.
Tokyo Chemical Industry. (2025, January 6). SAFETY DATA SHEET.